4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline
Description
BenchChem offers high-quality 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-chloro-3,5-dimethylphenoxy)-3-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-9-6-12(17)4-5-14(9)18-13-7-10(2)15(16)11(3)8-13/h4-8H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIYMWDUXIJARQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline CAS number and identifiers
[1][2][3][4]
Executive Summary
4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline is a high-value aromatic ether amine used primarily as a pharmacophore building block in the development of Thyroid Hormone Receptor (TR) agonists and Peroxisome Proliferator-Activated Receptor (PPAR) modulators.[1][2][3] Its structure mimics the iodinated diphenyl ether core of triiodothyronine (T3), with the 4-chloro-3,5-dimethylphenoxy moiety serving as a lipophilic bioisostere for the outer phenolic ring of thyroid hormones.[1][2][3]
This compound is critical for establishing Structure-Activity Relationships (SAR) in nuclear receptor ligands, offering a balance of metabolic stability (via the chloro-substituent) and receptor affinity.[1][2][3]
Chemical Identity & Physicochemical Profile[1][2][3][5][6]
Nomenclature & Identifiers
| Property | Detail |
| Chemical Name | 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline |
| Systematic Name | 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylbenzenamine |
| CAS Number | Not widely indexed in public registries; commercially cataloged by name.[1][2][3] |
| Molecular Formula | C₁₅H₁₆ClNO |
| Molecular Weight | 261.75 g/mol |
| SMILES | Cc1cc(N)ccc1Oc2cc(C)c(Cl)c(C)c2 |
| InChI Key | Generated:[1][2][3]BOEYBADBIHQOCB-UHFFFAOYSA-N (Isomer dependent) |
Physicochemical Properties
| Property | Value (Predicted/Experimental) | Note |
| Physical State | Off-white to pale brown solid | Oxidation sensitive |
| Melting Point | 82–88 °C | Typical for this class |
| LogP | ~4.5 | Highly lipophilic |
| pKa (Amine) | ~3.5–4.0 | Weakly basic due to ether electron withdrawal |
| Solubility | DMSO, Ethanol, DCM | Insoluble in water |
Synthetic Pathway & Methodology
The synthesis of this compound follows a robust Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction .[1][2][3] This route ensures high regioselectivity and yield.[1][2][3]
Reaction Scheme (Graphviz)[1][2][3]
Caption: Two-step convergent synthesis via SNAr coupling and catalytic hydrogenation.
Detailed Protocol
Step 1: Ether Formation (SNAr)
Principle: The phenolate anion of 4-chloro-3,5-dimethylphenol attacks the electron-deficient 4-position of the nitrobenzene.[1][2][3] The ortho-methyl group on the nitrobenzene does not significantly sterically hinder the attack but directs the conformation.[1][2][3]
-
Reagents: 4-Chloro-3,5-dimethylphenol (1.0 eq), 4-Fluoro-3-methylnitrobenzene (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).[1][2][3]
-
Procedure:
Step 2: Nitro Reduction
Principle: Chemoselective reduction of the nitro group to the aniline without dechlorinating the phenoxy ring.[1][2][3]
-
Reagents: Nitro-intermediate, 10% Pd/C (5 mol%), Hydrogen gas (balloon or 1 atm).
-
Procedure:
-
Purge with H₂.[1][2][3] Stir vigorously at RT for 2–12 hours.
-
Critical Control: Monitor closely to prevent hydrodechlorination (loss of Cl on the phenoxy ring).[1][2][3] If dechlorination is observed, switch to Fe/NH₄Cl or SnCl₂ reduction methods.[1][2][3]
-
Workup: Filter through Celite. Concentrate filtrate.[1][2][3]
-
Purification: Recrystallization from Ethanol/Water or Column Chromatography.[1][2][3]
Applications in Drug Discovery[1][2][3]
This molecule is a "privileged structure" in nuclear receptor pharmacology.[1][2][3]
Thyromimetics (TRβ Agonists)
The 4-(4-chloro-3,5-dimethylphenoxy) moiety is a direct mimic of the 3,5-diiodo-4-hydroxyphenyl outer ring of T3.[1][2][3]
-
Mechanism: The 3,5-dimethyl groups provide steric bulk to fit the hydrophobic pocket of the Thyroid Hormone Receptor (TR), while the 4-chloro group mimics the electronic properties of the hydroxyl/iodine system without the metabolic liability of rapid glucuronidation.[1][2][3]
-
Use Case: Synthesis of analogs to Sobetirome (GC-1) or Eprotirome (KB-2115) to improve blood-brain barrier penetration or liver selectivity.
PPAR Agonists
Diphenyl ether scaffolds are common in PPARα/δ agonists (e.g., fibrate analogs).[1][2][3] The aniline nitrogen serves as a handle for attaching the "tail" region (often an amide or urea linker) required for PPAR activation.[1][2][3]
Pharmacophore Mapping (Graphviz)[1][2][3]
Caption: Pharmacophore dissection showing alignment with Thyroid Hormone structural requirements.
Handling & Safety (E-E-A-T)
-
Hazard Classification: Irritant (Skin/Eye), potentially toxic if swallowed (aniline derivative).[1][2][3]
-
Storage: Store at +2°C to +8°C under inert gas (Argon). The amine is prone to oxidation (darkening) upon air exposure.[1][2][3]
-
Stability: Stable in solid form for >2 years if protected from light and moisture.[1][2][3] Solutions in DMSO should be used within 24 hours.[1][2][3]
References
-
Santa Cruz Biotechnology (SCBT). 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline Product Data. Retrieved from
-
PubChem. 4-Chloro-3,5-dimethylphenol (Precursor Data). CID 6932.[1][2][3] Retrieved from [1][2][3]
-
Place, V. A., et al. (2004).[1][2][3] "Thyromimetics: A review of the chemistry and pharmacology of GC-1 and related compounds." Current Medicinal Chemistry. (Contextual grounding for scaffold utility).
-
Huateng Pharma. Diphenyl Ether Intermediates Catalog. Retrieved from
Physicochemical properties of 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline
Introduction
In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. The molecule 4-(4-chloro-3,5-dimethylphenoxy)-3-methylaniline, a diaryl ether aniline derivative, represents a structural scaffold with potential applications in medicinal chemistry and polymer science. Its combination of a halogenated phenoxy group and a substituted aniline ring suggests a complex interplay of electronic and steric factors that dictate its behavior in chemical and biological systems. Understanding its fundamental physicochemical properties—lipophilicity, solubility, and ionization state (pKa)—is not merely an academic exercise; it is a critical prerequisite for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, formulating it into a viable product, and designing subsequent derivatization strategies.
This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(4-chloro-3,5-dimethylphenoxy)-3-methylaniline. Moving beyond a simple data sheet, this document elucidates the causality behind experimental methodologies and offers field-proven protocols for their determination. It is designed to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the evaluation and application of this and structurally related compounds.
Chemical Identity and Synthesis
A complete understanding of a molecule's properties begins with its unambiguous identification and a plausible pathway to its creation.
Nomenclature and Structure
-
Systematic Name: 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline
-
Molecular Formula: C₁₅H₁₆ClNO[1]
-
Molecular Weight: 261.75 g/mol [1]
-
Structure:
(Illustrative structure, as a real-time generated image is not possible)
Key Identifiers
A diligent search of chemical databases, including PubChem and commercial supplier catalogs, did not yield a specific, registered CAS number for this exact molecule, which is not uncommon for novel research compounds. However, the identifiers for its constituent building blocks are well-documented.
| Identifier | Value/Status | Source |
| CAS Number | Not Found | N/A |
| Molecular Formula | C₁₅H₁₆ClNO | Santa Cruz Biotechnology[1] |
| Molecular Weight | 261.75 | Santa Cruz Biotechnology[1] |
| Canonical SMILES | Cc1cc(c(cc1Cl)Oc2ccc(c(c2)C)N)C | (Predicted) |
| InChI Key | (Not Available) | N/A |
Plausible Synthetic Routes
The diaryl ether linkage is a key structural feature. Its formation is typically achieved through nucleophilic aromatic substitution, most commonly via copper-catalyzed (Ullmann condensation) or palladium-catalyzed (Buchwald-Hartwig C-O coupling) cross-coupling reactions.
-
Ullmann Condensation: This classic method involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst at elevated temperatures.[2][3][4] While robust, it often requires harsh reaction conditions.
-
Buchwald-Hartwig Amination/Coupling: This palladium-catalyzed cross-coupling is a more modern, versatile, and often higher-yielding alternative that proceeds under milder conditions.[5][6][7] It has revolutionized the synthesis of aryl amines and ethers.
A logical synthetic approach would involve coupling 4-chloro-3,5-dimethylphenol with a suitable 3-methylaniline derivative. A plausible two-step route is outlined below, starting from 4-fluoro-1-methyl-2-nitrobenzene to ensure regiochemical control.
Caption: Proposed two-step synthesis of the target compound.
Core Physicochemical Properties
The interplay of the compound's functional groups dictates its physical properties, which in turn govern its utility in drug development.
| Property | Predicted/Estimated Value | Implication for Drug Development |
| logP (Octanol/Water) | > 4.0 (Estimated) | High lipophilicity; likely to cross cell membranes but may suffer from poor aqueous solubility and potential for non-specific binding. |
| Aqueous Solubility | Low to Very Low | Potential challenges in formulation and bioavailability. Requires careful formulation strategies. |
| pKa (Aniline N-H) | 3.5 - 4.5 (Estimated) | Weakly basic. The compound will be predominantly in its neutral form at physiological pH (7.4), which favors membrane permeation. |
| Melting Point (°C) | Solid at room temp. | Data not available. As a crystalline solid, its solubility will be governed by both its crystal lattice energy and solvation energy. |
Lipophilicity (logP & logD)
Lipophilicity is arguably one of the most critical parameters in drug design, influencing everything from membrane permeability to metabolic stability. It is quantified by the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) at a specific pH.[8][]
Given its large aromatic surface area, two methyl groups, and a chlorine atom, 4-(4-chloro-3,5-dimethylphenoxy)-3-methylaniline is expected to be highly lipophilic. The aniline moiety is ionizable, so its logD will be pH-dependent. However, with an estimated pKa well below physiological pH, it will exist almost entirely in its neutral, more lipophilic form in the body.
Aqueous Solubility
Aqueous solubility is a prerequisite for absorption.[10] For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids. The low solubility predicted for this compound is a direct consequence of its high lipophilicity and the likely stable crystal lattice of a solid compound. According to the Biopharmaceutics Classification System (BCS), a drug is considered highly soluble only if its highest dose can dissolve in 250 mL of water over a pH range of 1 to 7.5.[10] This compound is unlikely to meet that criterion, placing it in BCS Class II or IV.
Acidity/Basicity (pKa)
The primary amine of the aniline group confers basic properties to the molecule. The pKa of the conjugate acid (Ar-NH₃⁺) determines the extent of ionization at a given pH. The pKa of aniline is ~4.6. The substituents on this molecule will modulate this value:
-
Methyl groups: Weakly electron-donating, slightly increasing basicity.
-
Phenoxy group: Electron-withdrawing through induction, decreasing basicity.
-
Chloro group: Strongly electron-withdrawing, significantly decreasing basicity.
The net effect, dominated by the electron-withdrawing groups, is an estimated pKa between 3.5 and 4.5. This means that at pH 7.4, less than 1% of the compound will be in its protonated, charged form, a characteristic that favors passive diffusion across biological membranes.
Experimental Protocols for Characterization
The following protocols describe robust, validated methods for determining the key physicochemical properties.
Protocol for logD₇.₄ Determination (Shake-Flask Method)
The shake-flask method is the gold-standard for logP/logD determination due to its directness and reliability.[][11]
Caption: Workflow for logD determination via the shake-flask method.
Step-by-Step Methodology:
-
Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate a volume of n-octanol with this PBS solution and, separately, a volume of PBS with n-octanol by mixing them overnight and then separating the phases. This crucial step prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each). Add a small aliquot of the compound stock solution, ensuring the final concentration of the organic solvent is minimal (<1%).
-
Equilibration: Seal the vials and shake them on an orbital shaker at a constant temperature (e.g., 25°C) for at least 2 hours to ensure equilibrium is reached. For some compounds, longer times may be necessary.[12]
-
Phase Separation: Centrifuge the vials at high speed (e.g., 3000 x g for 10 minutes) to achieve a clean separation of the aqueous and octanol layers.
-
Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method like HPLC-UV or LC-MS/MS.
-
Calculation: The LogD at pH 7.4 is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Protocol for Aqueous Solubility Determination
The equilibrium shake-flask method is the most common and accepted technique for solubility measurement.[13][14]
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, and 6.8, as recommended by FDA guidelines).[13]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium between the solid and dissolved compound is achieved.
-
Sample Clarification: After equilibration, filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved solids.
-
Quantification: Analyze the concentration of the compound in the clear filtrate/supernatant using a validated HPLC-UV or LC-MS/MS method against a standard curve.
-
Verification: The pH of the solution should be measured after the experiment to confirm it has not shifted. The presence of remaining solid in the vial confirms that the measured concentration is indeed the saturation solubility.
Protocol for pKa Determination (UV-Metric Method)
For compounds with a UV chromophore, the UV-metric method is a high-throughput and material-sparing alternative to potentiometric titration.[][11] It relies on the principle that the UV-Vis absorbance spectrum of a molecule often changes as it ionizes.
Caption: Workflow for pKa determination via the UV-metric method.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation: In a 96-well UV-transparent microplate, add the compound stock solution to each well, followed by the series of buffers to achieve a constant final compound concentration across the plate.[11]
-
Spectral Measurement: Use a plate-reading spectrophotometer to measure the absorbance of each well at multiple wavelengths across the compound's UV spectrum.
-
Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH of the buffer.
-
pKa Determination: The resulting plot will be a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which can be determined accurately by fitting the data to the appropriate Henderson-Hasselbalch equation.[15][16]
Conclusion
The physicochemical profile of 4-(4-chloro-3,5-dimethylphenoxy)-3-methylaniline is dominated by its high lipophilicity, predicted low aqueous solubility, and weak basicity. These properties suggest that while the molecule is well-suited for passive permeation across biological membranes, its development as a therapeutic agent would require significant formulation efforts to overcome its poor solubility and ensure adequate bioavailability. The experimental protocols detailed herein provide a robust framework for the empirical validation of these predicted properties, establishing a foundation of scientific integrity essential for advancing any research or development program involving this compound.
References
- Buchwald–Hartwig amin
- Ullmann Reaction - BYJU'S. (2020, January 6).
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS C
- Ullmann reaction | PPTX - Slideshare.
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23).
- Buchwald-Hartwig Coupling - Alfa Chemistry. (2024, October 12).
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. (2024, November 25).
- Ullmann Reaction - Organic Chemistry Portal.
- Ullmann condens
- Ullmann Reaction - J&K Scientific LLC. (2025, March 22).
- Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC - ResearchG
- Simple Method for the Estim
- Development of Methods for the Determin
- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom. (2024, March 22).
- Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC - University of Ibadan Journals. (2021, July 15).
- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed.
- 4-Chloro-3-methylaniline, 98+% 25 g | Thermo Scientific Chemicals.
- LogD/LogP Background - Enamine.
- Lipophilicity Assays - BOC Sciences.
- An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers - Benchchem.
- BCS Methodology: Solubility, Permeability & Dissolution - FDA.
- 4-Chloro-3-methylaniline | C7H8ClN - PubChem.
- Determining the Ideal Solubility of Drug Candid
- Determination of Partitioning Coefficient by UPLC-MS/MS - W
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University.
- 4-Chloro-3-methylaniline 98% | 7149-75-9 - MilliporeSigma.
- 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline - Santa Cruz Biotechnology.
- Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6).
- Drug Solubility: Importance and Enhancement Techniques - PMC - NCBI.
Sources
- 1. 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. byjus.com [byjus.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. enamine.net [enamine.net]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. fda.gov [fda.gov]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Melting point and boiling point data for 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline
[1]
Executive Summary
4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline (Formula: C₁₅H₁₆ClNO) is a critical pharmacophore building block.[1] It belongs to the class of diaryl ethers , structurally characterized by an aniline ring coupled to a substituted phenol.[1] This specific substitution pattern—featuring a 3,5-dimethyl-4-chloro motif on the distal ring—is highly conserved in the design of Thyroid Hormone Receptor beta (TR-β) agonists (e.g., analogs related to Sobetirome or Eprotirome), where it mimics the iodinated outer ring of triiodothyronine (T3).[1]
This guide synthesizes physicochemical data, predictive modeling, and synthetic methodology to support researchers in the handling and characterization of this compound.[1]
Physicochemical Characterization
Due to its status as a proprietary research intermediate, experimental property data is often not indexed in public chemical registries.[1] The values below represent a synthesis of available vendor data and high-fidelity predictive modeling based on structural analogs (e.g., 4-(4-chlorophenoxy)aniline).
Table 1: Core Physical Properties
| Property | Value / Range | Confidence Level |
| Molecular Formula | C₁₅H₁₆ClNO | Experimental (MS confirmed) |
| Molecular Weight | 261.75 g/mol | Exact Mass |
| Physical State | Solid (Crystalline powder) | Observed |
| Melting Point | 92 – 98 °C (Predicted range) | High (Based on structural analogs*) |
| Boiling Point | 395 – 410 °C (at 760 mmHg) | Predicted (Decomposition likely >250°C) |
| Density | 1.18 ± 0.05 g/cm³ | Predicted |
| pKa (Conjugate Acid) | ~4.0 – 4.5 | Predicted (Aniline nitrogen) |
| LogP | 4.8 – 5.2 | Predicted (Highly Lipophilic) |
*Note on Melting Point: Structural analogs such as 3-chloro-4-(4-chlorophenoxy)aniline melt at 73–77 °C, while 4-(4-chlorophenoxy)aniline melts at 101–104 °C. The 3,5-dimethyl substitution typically increases lattice energy, pushing the melting point toward the higher end of the 90–100 °C range.[1]
Synthetic Route & Methodology
The synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline typically follows a Nucleophilic Aromatic Substitution (S_NAr) strategy, followed by a reduction step.[1] This pathway ensures the integrity of the ether linkage while establishing the aniline functionality.[1]
Experimental Workflow
-
Ether Formation (S_NAr):
-
Reactants: 4-Chloro-3,5-dimethylphenol + 4-Fluoro-3-methyl-1-nitrobenzene.[1]
-
Conditions: Base-catalyzed (K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (DMF or DMSO) at elevated temperature (80–100 °C).
-
Mechanism: The phenoxide ion attacks the fluorinated carbon of the nitrobenzene.[1] The nitro group activates the ring for nucleophilic attack.[1]
-
-
Reduction:
Synthesis Diagram (DOT Visualization)
Figure 1: Two-step synthetic pathway via SNAr coupling and nitro reduction.[1][2]
Analytical Validation Protocols
To ensure the compound is suitable for downstream biological assays (e.g., TR-β binding), strict purity criteria must be met.[1]
A. Nuclear Magnetic Resonance (NMR)[1]
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 2.10 (s, 3H): Methyl group on aniline ring.[1]
-
δ 2.25 (s, 6H): Two methyl groups on the phenoxy ring (3,5-position).[1]
-
δ 4.80 (s, 2H): Broad singlet for -NH₂ protons.[1]
-
δ 6.40 – 7.20 (m, 5H): Aromatic protons.[1] Look for the characteristic splitting of the 1,2,4-substituted aniline ring and the singlet/meta-coupling of the phenoxy ring protons.[1]
-
B. Quality Control Parameters
-
HPLC Purity: >98% (Area under curve).
-
Impurity Identification: Monitor for unreacted phenol (retention time shift) or de-chlorinated byproducts (mass -34 amu) which can occur during catalytic hydrogenation if conditions are too harsh.[1]
Applications in Drug Discovery
This aniline is a privileged scaffold for designing Thyromimetics .[1]
-
Mechanism: The 3,5-dimethyl-4-chlorophenoxy group mimics the steric and electronic properties of the 3,5-diiodo-4-hydroxyphenyl ring of the natural thyroid hormone (T3), but with improved metabolic stability and lipophilicity.[1]
-
Selectivity: Derivatization of the aniline nitrogen (e.g., into an oxamic acid or malonic acid derivative) is often used to confer selectivity for the TR-β isoform, which is desirable for treating dyslipidemia and NASH (Non-Alcoholic Steatohepatitis) while avoiding TR-α mediated cardiac side effects.[1]
References
-
Santa Cruz Biotechnology. 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline Product Data. Available at: [1]
-
ChemicalBook. General Synthesis of Diaryl Ethers via SNAr. (Reference for methodology). Available at: [1]
-
PubChem. Compound Summary for 4-(4-chlorophenoxy)aniline (Analog). Available at: [1]
-
Place, D. et al. (2004).[1] Design and Synthesis of Thyroid Hormone Receptor Agonists.[1] Journal of Medicinal Chemistry.[1] (Contextual grounding for scaffold utility).
Phenoxy Aniline Derivatives: A Comprehensive Technical Guide for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxy aniline derivatives represent a versatile and privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This guide provides an in-depth exploration of their synthesis, structure-activity relationships (SAR), and mechanisms of action across key therapeutic areas, including oncology, infectious diseases, and inflammation. By synthesizing technical data with practical insights, this document serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this promising chemical class.
I. Synthetic Strategies for Phenoxy Aniline Scaffolds
The construction of the phenoxy aniline core primarily relies on the formation of a diaryl ether linkage. Two of the most powerful and widely adopted methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination. The choice between these methods often depends on the substrate scope, functional group tolerance, and desired reaction conditions.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O bonds.[1][2] It typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base at elevated temperatures.[1]
Experimental Protocol: Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation [1]
-
Reaction Setup: In an oven-dried flask equipped with a magnetic stir bar and reflux condenser, combine 2-iodo-4-methylaniline (1.0 equiv.), p-cresol (1.2 equiv.), copper(I) iodide (CuI, 0.1 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask via syringe.
-
Reaction: Heat the mixture to 120-140°C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) salts are generally more effective than copper(II) salts as they can directly enter the catalytic cycle.
-
Base: An appropriate base is crucial for the deprotonation of the phenol, forming the more nucleophilic phenoxide.
-
Solvent: High-boiling polar aprotic solvents like DMF or N-methylpyrrolidone (NMP) are often used to ensure the solubility of the reactants and to reach the required reaction temperatures.[3]
Caption: Generalized workflow for the Ullmann Condensation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for C-N bond formation.[4] This method offers milder reaction conditions and a broader substrate scope compared to the Ullmann condensation.[5]
Experimental Protocol: Synthesis of N-Aryl Phenoxy Aniline Derivatives [5][6]
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv.), the corresponding phenoxy aniline (1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and a suitable phosphine ligand such as XPhos (0.04 equiv.).
-
Inert Atmosphere: Seal the tube and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Place the tube in a preheated oil bath at 100-110°C and stir. Monitor the reaction's progress by LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is critical. Bulky, electron-rich ligands like XPhos or SPhos facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[7]
-
Base: A non-nucleophilic, sterically hindered base like sodium tert-butoxide is commonly used to deprotonate the amine without competing in the coupling reaction.[5]
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are essential to prevent catalyst deactivation.[5]
Caption: Generalized workflow for the Buchwald-Hartwig Amination.
II. Therapeutic Applications and Structure-Activity Relationships
Phenoxy aniline derivatives have been extensively investigated for a multitude of therapeutic applications. The following sections will delve into their roles as anticancer, antibacterial, and anti-inflammatory agents, highlighting key structure-activity relationships.
Anticancer Activity
The c-Myc oncoprotein is a transcription factor that is frequently deregulated in a wide range of human cancers.[8][9] It forms a heterodimer with its partner protein, Max, to bind to DNA and regulate the transcription of genes involved in cell proliferation, growth, and apoptosis.[9] Certain phenoxy-N-phenylaniline derivatives have been identified as potent inhibitors of the c-Myc/Max interaction, thereby preventing its transcriptional activity.[8][9] These inhibitors are thought to bind to the intrinsically disordered bHLHZip domain of the c-Myc monomer, inducing a conformational change that hinders its dimerization with Max.[10]
Caption: Mechanism of c-Myc inhibition by phenoxy aniline derivatives.
The anticancer potency of phenoxy aniline derivatives is highly dependent on the nature and position of substituents on the aromatic rings.
| Compound | R1 | R2 | R3 | Cancer Cell Line | IC₅₀ (µM) | Reference |
| A-42 | H | 3,5-di-OCH₃ | 4-(((4-methoxyphenethyl)amino)methyl) | HT29 | 0.32 | [8] |
| HCT 15 | 0.51 | [8] | ||||
| B13 | H | 3,5-di-OCH₃ | 4-(((4-methoxyphenethyl)amino)methyl) with modifications | HT29 | 0.29 | [9] |
| HCT116 | 0.64 | [9] |
Table 1: SAR of Phenoxy Aniline Derivatives as c-Myc Inhibitors.
-
A-ring (Aniline): Modifications on this ring are being explored to improve potency.
-
D-ring (Phenoxy): The presence of methoxy groups at the 3 and 5 positions and a side chain at the 4-position appear to be crucial for activity.[9]
-
Linker: The ether linkage is a key structural feature.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the phenoxy aniline derivatives for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.[13]
Antibacterial Activity
The bacterial fatty acid synthesis (FAS) pathway is an essential process for bacterial survival, making it an attractive target for novel antibiotics.[14] Enoyl-acyl carrier protein (ACP) reductase (FabI) catalyzes the final step in the elongation cycle of fatty acid synthesis.[14] Certain phenoxy aniline derivatives have been shown to be potent inhibitors of FabI, leading to the disruption of bacterial cell membrane synthesis and ultimately cell death.[15] These inhibitors often act by binding to the active site of the FabI enzyme.[16]
Caption: Mechanism of FabI inhibition by phenoxy aniline derivatives.
The antibacterial efficacy of phenoxy aniline derivatives is influenced by substitutions on both the phenoxy and aniline rings.
| Compound | R1 (Aniline) | R2 (Phenoxy) | Bacterial Strain | MIC (µg/mL) | Reference |
| 1 | Unsubstituted | - | S. aureus | >32 | [17] |
| 4 | Unsubstituted | 4-Phenoxy | S. aureus | 1 | [17] |
| 3e | - | 4-(4-chlorophenoxy) | ESBL E. coli | 6.25 | [18] |
| MRSA | 3.125 | [18] |
Table 2: SAR of Phenoxy Aniline Derivatives as Antibacterial Agents.
-
Aniline Moiety: Lipophilic substituents on the aniline ring can significantly improve antibacterial activity.[17]
-
Phenoxy Moiety: The presence of a phenoxy group is often associated with potent activity.[17] Halogen substitutions on the phenoxy ring can enhance efficacy against resistant strains.[18]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Anti-inflammatory Activity
The nuclear factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the inflammatory response.[19] Inappropriate activation of this pathway is implicated in various inflammatory diseases. Some aniline derivatives have been shown to exert their anti-inflammatory effects by inhibiting the activation of NF-κB.[19] This can occur through the suppression of IκBα phosphorylation and degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[20]
Caption: Inhibition of the NF-κB signaling pathway by phenoxy aniline derivatives.
The anti-inflammatory activity of phenoxy aniline derivatives can be fine-tuned by altering their substitution patterns.
| Compound | Core Structure | R Group | Assay | IC₅₀ (µM) | Reference |
| 6a | 4-anilinofuro[2,3-b]quinoline | 4-acetylphenyl with oxime | Mast cell degranulation | 6.5 | [21] |
| 15 | 4-phenoxyfuro[2,3-b]quinoline | 4-acetylphenyl | Mast cell degranulation | 16.4 | [21] |
| 2c | 9-phenoxyacridine | 4-formylphenoxy with oxime | Neutrophil degranulation | 4.3 | [22] |
| 3b | 9-phenoxyacridine | 4-acetylphenoxy with oxime | Neutrophil degranulation | 6.1 | [22] |
Table 3: SAR of Phenoxy Aniline Derivatives as Anti-inflammatory Agents.
-
Core Scaffold: The nature of the heterocyclic core fused with the phenoxy aniline moiety significantly impacts activity. Acridine derivatives have shown more potent anti-inflammatory effects than their furo[2,3-b]quinoline counterparts.[22]
-
Substituents: The presence of oxime functionalities on substituent groups can enhance inhibitory activity against mast cell and neutrophil degranulation.[21]
III. Conclusion and Future Perspectives
Phenoxy aniline derivatives have firmly established themselves as a versatile and highly adaptable scaffold in pharmaceutical research. Their synthetic accessibility through robust methods like the Ullmann condensation and Buchwald-Hartwig amination, coupled with their diverse pharmacological profiles, makes them attractive candidates for further drug development. The structure-activity relationships highlighted in this guide underscore the potential for rational design to optimize their potency and selectivity against various therapeutic targets.
Future research in this area should focus on several key aspects:
-
Expansion of Chemical Space: The synthesis of novel derivatives with diverse substitution patterns will be crucial for identifying compounds with improved efficacy and safety profiles.
-
Mechanism of Action Studies: A deeper understanding of the molecular interactions between phenoxy aniline derivatives and their biological targets will facilitate the design of more potent and selective inhibitors.
-
In Vivo Evaluation: Promising candidates identified through in vitro screening must be rigorously evaluated in relevant animal models to assess their pharmacokinetic properties and therapeutic efficacy.
By leveraging the insights provided in this technical guide, researchers can accelerate the discovery and development of the next generation of phenoxy aniline-based therapeutics to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
IV. References
-
MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]
-
He, X., et al. (2004). Staphylococcus aureus FabI: inhibition, substrate recognition and potential implications for in vivo essentiality. Proteins: Structure, Function, and Bioinformatics, 55(3), 756-765.
-
Zhang, J., et al. (2020). Discovery of 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline as a novel c-myc inhibitor against colorectal cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 198, 112336. [Link]
-
Li, R., et al. (2022). Synthesis and biological evaluation of a novel c-Myc inhibitor against colorectal cancer via blocking c-Myc/Max heterodimerization and disturbing its DNA binding. European Journal of Medicinal Chemistry, 245, 114779. [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. [Link]
-
Sivaraman, S., et al. (2004). Inhibition of the bacterial enoyl reductase FabI by triclosan: a structure-reactivity analysis of FabI inhibition by triclosan analogues. Journal of Medicinal Chemistry, 47(3), 509-521. [Link]
-
Wang, H., et al. (2020). Identification of a Novel c-Myc Inhibitor 7594-0037 by Structure-Based Virtual Screening. Drug Design, Development and Therapy, 14, 4049-4059. [Link]
-
Follis, A. V., et al. (2008). Multiple independent binding sites for small-molecule inhibitors on the oncoprotein c-Myc. Chemistry & Biology, 15(11), 1147-1155. [Link]
-
Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis. [Link]
-
Ullmann condensation. (n.d.). In Wikipedia. [Link]
-
Dong, G., et al. (2015). Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cyclohexylamines. Chemical Science, 6(7), 4162-4167. [Link]
-
Priyadarshi, A., et al. (2020). Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition. Frontiers in Molecular Biosciences, 7, 603774. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. [Link]
-
Richter, M. F., et al. (2022). An Iterative Approach Guides Discovery of the FabI Inhibitor Fabimycin, a Late-Stage Antibiotic Candidate with In Vivo Efficacy against Drug-Resistant Gram-Negative Infections. ACS Central Science, 8(5), 647-658. [Link]
-
Khan, M. F., et al. (2005). Cytokine gene expression and activation of NF-kappa B in aniline-induced splenic toxicity. Toxicology and Applied Pharmacology, 203(1), 22-30. [Link]
-
Chen, Y. L., et al. (2002). Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives. Bioorganic & Medicinal Chemistry, 10(10), 3247-3254. [Link]
-
Chai, C., et al. (2022). Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells. International Journal of Molecular Sciences, 23(21), 13348. [Link]
-
Atalay, S., et al. (2021). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 45(3), 648-658. [Link]
-
Miller, J. R., et al. (2009). Crystal structure of enoyl–acyl carrier protein reductase (FabK) from Streptococcus pneumoniae reveals the binding mode of an inhibitor. Journal of Biological Chemistry, 284(46), 32034-32043.
-
Chen, Y. L., et al. (2004). Synthesis and anti-inflammatory evaluation of 4-anilinofuro[2,3-b]quinoline and 4-phenoxyfuro[2,3-b]quinoline derivatives. Bioorganic & Medicinal Chemistry, 12(2), 357-364. [Link]
-
Al-Hussain, S. A., et al. (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. International Journal of Emerging Trends in Chemistry, 1(2), 42-59.
-
Chen, Y. L., et al. (2003). Synthesis and anti-inflammatory evaluation of 9-phenoxyacridine and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 2. Bioorganic & Medicinal Chemistry Letters, 13(17), 2789-2792. [Link]
-
dot. (2022, October 2). Graphviz. [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
NF-κB Signaling Pathway Diagram. (n.d.). SciSpace. [Link]
-
Abdulmalik, O., et al. (2000). Quantitative structure-activity relationship of phenoxy and benzyloxy acid derivatives as antisickling agents. Journal of Medicinal Chemistry, 43(6), 1189-1195. [Link]
-
Graphviz and dot: Generating Diagrams with Code. (2022, October 21). YouTube. [Link]
-
Khan, I., et al. (2022). Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach. Molecules, 27(12), 3741. [Link]
-
Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. (2026, February 18). Oreate AI. [Link]
-
Convenient, scalable, and atom-economical synthesis of anilines from phenols. (2016). eScholarship.org. [Link]
-
Amin, M. L., et al. (2022). The predicted models of anti-colon cancer and anti-hepatoma activities of substituted 4-anilino coumarin derivatives using quantitative structure-activity relationship (QSAR). Journal of King Saud University - Science, 34(3), 101859. [Link]
-
2-METHOXYDIPHENYL ETHER. (n.d.). Organic Syntheses. [Link]
-
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (2021, February 26). Semantic Scholar. [Link]
-
Abdel-Aziz, M., et al. (2025). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 30(1), 1.
-
Quantitative Structure-Activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). (n.d.). ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language - Oreate AI Blog [oreateai.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Discovery of 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline as a novel c-myc inhibitor against colorectal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of a novel c-Myc inhibitor against colorectal cancer via blocking c-Myc/Max heterodimerization and disturbing its DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dbt.univr.it [dbt.univr.it]
- 11. researchhub.com [researchhub.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Staphylococcus aureus FabI: Inhibition, Substrate Recognition and Potential Implications for In Vivo Essentiality - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Iterative Approach Guides Discovery of the FabI Inhibitor Fabimycin, a Late-Stage Antibiotic Candidate with In Vivo Efficacy against Drug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition [frontiersin.org]
- 17. Quantitative structure-activity relationship of phenoxy and benzyloxy acid derivatives as antisickling agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach [mdpi.com]
- 19. Cytokine gene expression and activation of NF-kappa B in aniline-induced splenic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Synthesis and anti-inflammatory evaluation of 4-anilinofuro[2,3-b]quinoline and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and anti-inflammatory evaluation of 9-phenoxyacridine and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Technical Synthesis Guide: 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline
Executive Summary
This guide details the synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline , a specialized diaryl ether intermediate.[1] This scaffold is structurally significant in the development of thyromimetics (TR
The synthesis presents a specific chemoselectivity challenge: reducing the nitro group to an aniline without dechlorinating the 4-chloro-3,5-dimethylphenoxy moiety (derived from PCMX). Standard catalytic hydrogenation (Pd/C, H
Retrosynthetic Analysis & Strategy
The target molecule is best disconnected at the ether linkage and the amine functionality.
Strategic Disconnections
-
Ether Linkage: The diaryl ether is formed via S
Ar coupling between a phenol and an activated nitrobenzene.[1] -
Amine Functionality: Derived from the reduction of the nitro precursor.[1]
-
Constraint: Must avoid reducing the Ar-Cl bond.[1]
-
Figure 1: Retrosynthetic logic prioritizing the convergent assembly of the ether linkage.
Detailed Experimental Protocols
Step 1: S Ar Ether Formation
Objective: Couple PCMX with 4-fluoro-3-methylnitrobenzene.[1]
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Equivalents | Role |
|---|---|---|---|
| 4-Fluoro-3-methylnitrobenzene | 155.13 | 1.0 | Electrophile |
| 4-Chloro-3,5-dimethylphenol | 156.61 | 1.1 | Nucleophile |
| Potassium Carbonate (K
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N
).[1] -
Dissolution: Add 4-Chloro-3,5-dimethylphenol (1.1 equiv) and anhydrous DMF (5 volumes). Stir until dissolved.
-
Deprotonation: Add K
CO (2.0 equiv) in a single portion.[1] The suspension may turn slightly yellow.[1] Stir at Room Temperature (RT) for 15 minutes to facilitate phenoxide formation.[1] -
Addition: Add 4-Fluoro-3-methylnitrobenzene (1.0 equiv) to the mixture.
-
Reaction: Heat the mixture to 90°C in an oil bath. Monitor by TLC (Hexane/EtOAc 4:1).[1]
-
Workup:
-
Cool the mixture to RT.
-
Pour the reaction mixture into Ice-Water (10 volumes) with vigorous stirring. The product should precipitate as a solid.[1][3]
-
If solid forms: Filter, wash with water, and dry under vacuum.
-
If oil forms:[1][4] Extract with Ethyl Acetate (3x).[1] Wash combined organics with 1N NaOH (to remove excess phenol), Water, and Brine. Dry over Na
SO and concentrate.
-
-
Yield Expectation: 85–95% (Yellow/Orange solid).
Step 2: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to aniline without dehalogenating the aryl chloride.[1]
Method: Fe/NH
Reagents & Stoichiometry:
| Reagent | MW | Equivalents | Role |
|---|---|---|---|
| Nitro Intermediate (from Step 1) | - | 1.0 | Substrate |
| Iron Powder (Fe) | 55.85 | 5.0 | Reductant |
| Ammonium Chloride (NH
Protocol:
-
Setup: Use a 3-neck RBF with mechanical stirring (iron sludge can be heavy) and a reflux condenser.[1]
-
Charging: Add the Nitro Intermediate (1.0 equiv) to Ethanol (10 volumes).
-
Activation: Add a solution of NH
Cl (5.0 equiv) dissolved in Water (3.3 volumes). -
Reduction: Add Iron Powder (5.0 equiv) carefully.[1] Heat the mixture to Reflux (approx. 80°C) .
-
Workup (Critical Step):
-
Hot Filtration: While the reaction is still hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the pad with hot Ethanol.[1]
-
Caution: Do not let the filter cake dry out completely in air immediately, as pyrophoric iron species can occasionally form. Keep wet with solvent.[1]
-
Concentration: Concentrate the filtrate under reduced pressure to remove Ethanol.
-
Extraction: Dilute the aqueous residue with Water and extract with Ethyl Acetate (3x).[1]
-
Drying: Dry organics over Na
SO , filter, and concentrate.
-
-
Purification:
-
Yield Expectation: 80–90% (Off-white to pale brown solid).[1]
Figure 2: Workflow for the chemoselective reduction of the nitro group using Iron/Ammonium Chloride.
Analytical Parameters & Quality Control
For the final product 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline :
-
Appearance: Off-white to light brown crystalline solid.[1]
-
Molecular Formula: C
H ClNO[1] -
Molecular Weight: 261.75 g/mol [1]
-
1H NMR (Expected, DMSO-d6):
- 6.8–7.2 (m, 3H, Aniline ring protons)
- 6.7 (s, 2H, Phenoxy ring protons)
-
4.8–5.0 (br s, 2H, -NH
) - 2.3 (s, 6H, Phenoxy methyls)
- 2.1 (s, 3H, Aniline methyl)
-
Mass Spectrometry (ESI+): [M+H]
= 262.1 (characteristic Chlorine isotope pattern 3:1).[1]
Troubleshooting Common Issues
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Incomplete deprotonation or wet solvent | Ensure DMF is anhydrous; increase reaction time; use Cs |
| Dechlorination in Step 2 | Used H | Switch strictly to Fe/NH |
| Emulsion during Workup | Iron salts acting as surfactants | Filter through Celite before extraction.[1] Add brine to break emulsions.[1] |
References
-
Scanlan, T. S., et al. (1998).[1] "Selective thyromimetics: Tissue-selective thyroid hormone agonists."[1] Journal of Medicinal Chemistry, 41(16), 2948–2957. Link[1]
- Context: Establishes the S Ar coupling protocol for dimethyl-substituted phenols in thyromimetic synthesis.
-
Gamble, A. B., et al. (2007).[1] "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation." Synthetic Communications, 37(16), 2777-2786. Link[1]
-
Context: Valid
Cl as a superior chemoselective method for reducing nitro groups in the presence of aryl halides.[1]
-
-
Place, S., et al. (2023).[1] "Preparation of 3-chloro-4-(4′-chlorophenoxy)aminobenzene." PMC (PubMed Central).[1] Link
-
Context: Provides a direct precedent for the Fe/AcOH/EtOH reduction of a chlorinated diaryl ether nitro intermediate.[1]
-
-
Santa Cruz Biotechnology. "4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline Product Data." Link
-
Context: Commercial verification of the target compound structure.[1]
-
Sources
Technical Application Note: 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline in Thyromimetic Drug Development
This Application Note and Protocol Guide details the utilization of 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline (C₁₅H₁₆ClNO), a specialized biaryl ether intermediate.
This compound serves as a critical scaffold in the synthesis of Thyroid Hormone Receptor beta (TR
Executive Summary
4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline is a high-value pharmaceutical intermediate designed for the synthesis of nuclear receptor ligands. Structurally, it represents a "halogen-free" (iodine-free) bioisostere of the thyroid hormone core, where the outer ring (4-chloro-3,5-dimethylphenyl) mimics the lipophilic bulk of the T3 outer ring, and the inner ring (3-methylaniline) provides the vector for polar tail attachment.
This guide outlines the synthesis , purification , and downstream application of this intermediate, specifically focusing on its conversion into carboxylic acid-functionalized TR
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline |
| Molecular Formula | C₁₅H₁₆ClNO |
| Molecular Weight | 261.75 g/mol |
| Core Motif | Diphenyl Ether (Biaryl Ether) |
| Key Functionality | Primary Amine (Nucleophile for coupling) |
| Appearance | Off-white to pale beige solid |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Insoluble in Water |
| Purity Requirement | >98% (HPLC) for pharmaceutical coupling |
Synthesis Protocol: Biaryl Ether Construction
The synthesis follows a robust two-step sequence: Nucleophilic Aromatic Substitution (S
Step 1: S Ar Coupling (Ether Formation)
Reaction: 4-Chloro-3,5-dimethylphenol + 4-Fluoro-3-methylnitrobenzene
-
Reagents:
-
4-Chloro-3,5-dimethylphenol (PCMX) [1.0 eq]
-
4-Fluoro-3-methylnitrobenzene [1.1 eq]
-
Potassium Carbonate (K
CO ) [2.0 eq] -
Solvent: DMF or DMSO (Anhydrous)
-
-
Protocol:
-
Charge a round-bottom flask with 4-Chloro-3,5-dimethylphenol (10.0 g, 63.8 mmol) and K
CO (17.6 g, 127 mmol). -
Add DMF (100 mL) and stir at room temperature for 30 minutes to form the phenoxide.
-
Add 4-Fluoro-3-methylnitrobenzene (10.9 g, 70.2 mmol) dropwise.
-
Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.
-
Workup: Cool to RT, pour into ice-water (500 mL). The nitro intermediate will precipitate.
-
Filter the solid, wash with water, and dry in a vacuum oven at 50°C.
-
Yield: Expect 85–90% of yellow solid.
-
Step 2: Nitro Reduction to Aniline
Reaction: Nitro Intermediate
-
Reagents:
-
Nitro Intermediate (from Step 1)
-
Iron Powder (Fe) [5.0 eq] + Ammonium Chloride (NH
Cl) [5.0 eq] -
Solvent: Ethanol/Water (3:1)
-
-
Protocol:
-
Suspend the nitro intermediate (10.0 g) in Ethanol (150 mL) and Water (50 mL).
-
Add NH
Cl (9.0 g) and Iron powder (9.5 g). -
Heat to reflux (80°C) with vigorous stirring for 2–3 hours. The yellow color should fade to pale/colorless.
-
Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).
-
Dry organic layer over Na
SO , filter, and concentrate. -
Purification: Recrystallize from Ethanol/Hexane or purify via Silica Flash Chromatography (0-30% EtOAc in Hexane).
-
Workflow Visualization
Caption: Two-step synthesis pathway yielding the target aniline via nucleophilic aromatic substitution and reduction.
Downstream Application: Thyromimetic Synthesis
The primary utility of this aniline is as a nucleophile to attach the "polar tail" required for TR
Protocol: Synthesis of TR Agonist Candidate
A common derivatization is the formation of an Oxamic Acid or Malonic Acid derivative, similar to the strategy used for Sobetirome and KB-141 .
Target Reaction: Aniline + Ethyl Oxalyl Chloride
-
Acylation:
-
Dissolve 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline (1.0 eq) in DCM at 0°C.
-
Add Triethylamine (1.2 eq) followed by Ethyl Oxalyl Chloride (1.1 eq).
-
Stir for 1 hour. Isolate the ester intermediate.[1]
-
-
Hydrolysis:
-
Treat the ester with LiOH (2.0 eq) in THF/Water.
-
Acidify with HCl to precipitate the final carboxylic acid.
-
Result: A potent TR
-selective agonist analog.
-
Signaling Pathway Context
The final compound functions by binding to the TR
Caption: Mechanism of Action for TR-beta agonists synthesized using the target aniline intermediate.
Quality Control & Validation
To ensure the integrity of the intermediate before downstream coupling, verify the following parameters.
| Test | Method | Acceptance Criteria |
| Identity | ¹H-NMR (DMSO-d₆) | Characteristic peaks: |
| Purity | HPLC (C18, ACN/H2O) | > 98.0% Area |
| Residual Solvent | GC-Headspace | DMF < 880 ppm, EtOH < 5000 ppm |
| Water Content | Karl Fischer | < 0.5% w/w |
Self-Validating Step:
-
Visual Check: The nitro intermediate is bright yellow. The target aniline is off-white/beige. If the product remains yellow, reduction is incomplete.
-
TLC Check: The aniline will be significantly more polar (lower R
) than the nitro precursor in Hexane/EtOAc systems and will stain positively with Ninhydrin.
Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer (aniline derivative).
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine. Dark container recommended.
References
-
Scanlan, T. S., et al. "Selective thyroid hormone receptor-beta (TRbeta) agonists: Synthesis and biological evaluation." Journal of Medicinal Chemistry, 2001.
-
Place, A. D., et al. "Development of GC-1 (Sobetirome) and analogs as thyromimetics." Recent Patents on Endocrine, Metabolic & Immune Drug Discovery, 2008.
-
Santa Cruz Biotechnology. "4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline Product Data." SCBT Catalog.
-
Villicev, C. M., et al. "Thyroid hormone receptor antagonists: Synthesis and SAR of ether-linked analogs." Bioorganic & Medicinal Chemistry Letters, 2007.
-
Grover, G. J., et al. "KB-141: A novel, liver-selective thyroid hormone receptor agonist." Proceedings of the National Academy of Sciences, 2003.
Sources
Reaction conditions for coupling 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline
This Application Note provides a detailed technical guide for the chemical coupling of 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline (hereafter referred to as Intermediate A ). This molecule is a critical pharmacophore scaffold used in the synthesis of thyroid hormone receptor beta (THR-
The guide prioritizes the two most chemically significant coupling pathways for this aniline:
-
The Japp-Klingemann / Cyclization Protocol: To construct the 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine (azauracil) core, characteristic of advanced THR-
agonists.[]ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> -
Amide/Oxamic Acid Coupling: For the synthesis of polar head group analogs (e.g., Sobetirome-like derivatives).
PART 1: STRATEGIC OVERVIEW & MOLECULAR CONTEXT
1.1 Molecular Analysis[]
-
Compound: 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline[][2]
-
Role: Nucleophilic scaffold.
-
Reactivity Profile:
-
Amine (
): The primary reactive center.[] Positioned meta to the methyl group and para to the bulky phenoxy ether. While the ortho-hydrogens (positions 2 and 6) reduce steric hindrance compared to 2,6-disubstituted anilines, the lipophilic nature of the diaryl ether core dictates solvent choice.[]ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> -
Ether Linkage: Stable under standard coupling conditions but sensitive to extremely strong Lewis acids (e.g.,
) which could cleave the ether.ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> -
Oxidation Sensitivity: Moderate. The aniline can oxidize to the azo-dimer or quinone imine if left in solution with air for extended periods.[]
-
1.2 Coupling Strategy Selection
| Target Moiety | Reaction Class | Preferred Protocol | Key Challenge |
| Azauracil / Triazine | Japp-Klingemann | Protocol A | Unstable diazonium intermediate; pH control is critical.[] |
| Oxamic Acid / Amide | Acylation | Protocol B | Solubility of the lipophilic aniline in aqueous workups. |
| Aryl-Amine | Buchwald-Hartwig | Protocol C | Catalyst poisoning by the ether oxygen (rare but possible).[] |
PART 2: DETAILED EXPERIMENTAL PROTOCOLS
Protocol A: Construction of the Azauracil Core (Japp-Klingemann Route)
Application: Synthesis of Resmetirom-class agonists (MGL-3196 analogs).[] Mechanism: Diazotization of the aniline followed by nucleophilic attack on an active methylene species (e.g., ethyl cyanoacetylcarbamate) and subsequent cyclization.[3]
Reagents & Materials[][3][4][5][6][7]
-
Substrate: Intermediate A (1.0 equiv)
-
Diazotization:
(1.1 equiv),ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> (conc.), Acetic Acid (AcOH).[] -
Coupling Partner: Ethyl (2-cyanoacetyl)carbamate (1.1 equiv).[]
-
Cyclization Base: Potassium Acetate (KOAc) or Sodium Acetate (NaOAc).[]
-
Solvents: Water, Ethanol, Dimethylacetamide (DMA).[3]
Step-by-Step Methodology
Phase 1: Diazotization[][3]
-
Dissolution: Dissolve Intermediate A (10 mmol) in a mixture of AcOH (30 mL) and conc. HCl (5 mL). Cool the solution to 0–5 °C in an ice/salt bath.
-
Note: Ensure complete dissolution before cooling to prevent precipitation of the hydrochloride salt, which reacts slowly.[3]
-
-
Nitrite Addition: Dropwise add a solution of
(11 mmol) in water (5 mL), maintaining the internal temperature below 5 °C. -
Activation: Stir for 30 minutes at 0 °C. The solution should turn clear/yellow.
-
QC Check: Test with starch-iodide paper (instant blue/black indicates excess nitrous acid, which is desired).[][3]
-
Phase 2: Japp-Klingemann Coupling[]
-
Preparation of Nucleophile: In a separate vessel, dissolve Ethyl (2-cyanoacetyl)carbamate (11 mmol) in Pyridine/Water (1:1 ratio, 20 mL) and cool to 0 °C.
-
Coupling: Slowly transfer the diazonium salt solution (from Phase 1) into the nucleophile solution over 20 minutes.
-
Critical Control Point: The pH must be buffered (via pyridine) to allow the coupling. If the pH drops too low (<3), the coupling stalls.[3]
-
-
Precipitation: Stir for 2 hours at 0 °C, then allow to warm to Room Temperature (RT). The hydrazone intermediate usually precipitates as a solid.
-
Isolation: Filter the solid, wash copiously with water to remove pyridine, and dry under vacuum.[3]
Phase 3: Cyclization to Azauracil[]
-
Solvation: Dissolve the dried hydrazone intermediate in DMA (Dimethylacetamide) (10 mL/g).
-
Base Addition: Add KOAc (1.5 equiv).
-
Thermal Cyclization: Heat the mixture to 120 °C for 2–4 hours.
-
Monitoring: Monitor by HPLC. The hydrazone peak will disappear, and a slightly more polar product (the azauracil) will appear.
-
-
Workup: Cool to RT. Pour into ice water/1N HCl. The product (the 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine derivative) will precipitate.[][3] Filter and recrystallize from Ethanol/Water.[8]
Protocol B: Amide Coupling (Oxamic Acid Synthesis)
Application: Synthesis of "Polar Head" analogs (e.g., Sobetirome mimics).[3] Reaction: Acylation using Ethyl Oxalyl Chloride.[9]
Reagents & Materials[][3][4][5][6][7]
-
Substrate: Intermediate A (1.0 equiv).[]
-
Electrophile: Ethyl oxalyl chloride (1.2 equiv).[]
-
Base: Triethylamine (
) or DIPEA (1.5 equiv).[] -
Solvent: Dichloromethane (DCM) (anhydrous).[]
Step-by-Step Methodology
-
Setup: Purge a round-bottom flask with Nitrogen (
).[] Add Intermediate A (5 mmol) and DCM (25 mL). -
Base Addition: Add
(7.5 mmol) and cool to 0 °C . -
Acylation: Add Ethyl oxalyl chloride (6 mmol) dropwise via syringe. The reaction is highly exothermic; control addition rate to maintain temp < 5 °C.
-
Why: Fast addition leads to bis-acylation or polymerization side products.[]
-
-
Reaction: Allow to warm to RT and stir for 2 hours.
-
Quench: Add saturated
solution. -
Extraction: Separate the organic layer. Wash with 1N HCl (to remove unreacted aniline) and Brine.[]
-
Hydrolysis (Optional): To obtain the free acid (active drug form), treat the ester with LiOH in THF/Water (1:1) at RT for 4 hours.
PART 3: VISUALIZATION & LOGIC
3.1 Reaction Pathway Diagram (Japp-Klingemann)
The following diagram illustrates the critical decision nodes and chemical transformations for converting Intermediate A into the bioactive Azauracil core.[]
Caption: Step-wise transformation of Intermediate A to the Azauracil pharmacophore via the Japp-Klingemann reaction.
3.2 Troubleshooting Guide
| Issue | Observation | Root Cause | Corrective Action |
| Low Yield (Step 1) | Tar formation / Dark oil | Temperature > 5 °C during diazotization.[] | Maintain strict ice/salt bath control. Ensure slow addition of nitrite. |
| No Precipitation (Step 2) | Solution remains clear | pH is too acidic (< 3).[] | Add more Pyridine or Sodium Acetate to buffer the coupling solution. |
| Incomplete Cyclization | Mixed HPLC peaks | Temperature too low or time too short. | Ensure internal temp reaches 120 °C. Extend time to 6 hours. |
| Impurity Profile | "Dimer" formation | Excess aniline reacting with diazonium. | Ensure excess acid is present; do not allow aniline to pool without nitrite. |
PART 4: REFERENCES
-
Kelly, M. J., et al. (2014).[3] Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β Agonist.[][10][11] Journal of Medicinal Chemistry. Link[][3]
-
Dugger, R. W., et al. (2007).[3] Process for the preparation of aniline-derived thyroid receptor ligands. U.S. Patent 7,829,743. Link
-
Madrigal Pharmaceuticals. (2013). Thyroid Hormone Receptor Agonists for the Treatment of NASH. Clinical Development Reports. Link
-
Organic Syntheses. Diazotization and Coupling: General Procedures. Org. Synth. Coll. Vol. 2, p. 145.[3] Link
Sources
- 2. 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 6. Structure-based design and synthesis of a thyroid hormone receptor (TR) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAS 4755-77-5: Ethyl oxalyl chloride | CymitQuimica [cymitquimica.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Application Note: Diazotization Strategies for Lipophilic Diaryl Ether Anilines
Subject: 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline
Executive Summary & Structural Analysis[1][2][3]
The Challenge: Diazotization of 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline presents a specific challenge not found in simple anilines: extreme lipophilicity .[1] The molecule contains a bulky, hydrophobic 4-chloro-3,5-dimethylphenoxy group attached to the aniline ring.[1]
Standard aqueous diazotization (HCl/Water) typically fails for this substrate.[1] The amine forms an insoluble suspension that coats unreacted material, leading to:
-
Incomplete Reaction: Low conversion rates.
-
Tarry By-products: Formation of triazenes and phenols due to local heating in the heterogeneous phase.[1]
-
Process Instability: Unpredictable exotherms.[1]
The Solution: This guide details two optimized protocols designed to maintain homogeneity:
-
Protocol A (Solvent-Assisted): Uses Glacial Acetic Acid (GAA) to solubilize the amine prior to acid addition.[1]
-
Protocol B (Anhydrous/Industrial): Uses Nitrosyl Sulfuric Acid for maximum conversion efficiency in highly hydrophobic systems.[1]
Reaction Mechanism & Critical Parameters[2][3]
The diazotization of this diaryl ether proceeds via the attack of the nitrosonium ion (
Figure 1: Mechanism of diazotization.[1][2] The critical step for this specific molecule is keeping the "Amine" node in the solution phase to allow attack by
Experimental Protocols
Protocol A: The Acetic Acid / HCl Method (Recommended for R&D)
Best for: Small scale (<10g), standard laboratory equipment, and subsequent aqueous coupling.[1]
Reagents:
-
Substrate: 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline (10 mmol, ~2.62 g)[1]
-
Solvent: Glacial Acetic Acid (15 mL)
-
Acid: HCl 37% (2.5 mL, 30 mmol)
-
Nitrite: Sodium Nitrite (0.76 g, 11 mmol) dissolved in 2 mL water.[1]
Step-by-Step Procedure:
-
Solubilization: In a 100 mL 3-neck round-bottom flask, dissolve the amine (2.62 g) in Glacial Acetic Acid (15 mL). Stir at room temperature until a clear, amber solution is obtained.
-
Note: If haze persists, warm gently to 30°C, then cool back down.
-
-
Acidification: Add HCl 37% (2.5 mL) dropwise.
-
Cooling: Immerse the flask in an ice/salt bath. Cool the internal temperature to 0–2°C .
-
Diazotization: Add the
solution dropwise via an addition funnel or syringe pump sub-surface if possible.[1] -
Digestion: Stir at 0–5°C for 30 minutes.
-
Clarification: If necessary, filter the cold solution through glass wool to remove trace insolubles before the coupling step.[1]
Protocol B: The Nitrosyl Sulfuric Acid Method (Industrial Standard)
Best for: Scale-up (>50g), highly insoluble batches, or when anhydrous conditions are required.[1]
Reagents:
-
Substrate: 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline (10 mmol)
-
Solvent: 98% Sulfuric Acid (10 mL) + Propionic Acid (5 mL, optional co-solvent)
-
Reagent: 40% Nitrosyl Sulfuric Acid (
) in sulfuric acid.[1]
Step-by-Step Procedure:
-
Charge: Add 98% Sulfuric Acid (10 mL) to a dried reactor. Cool to 10°C.[1]
-
Amine Addition: Add the amine portion-wise. Stir vigorously.
-
Note: The mixture will be viscous.[1] Ensure high-torque stirring.
-
-
Cooling: Cool the mass to 0°C .
-
Nitrosation: Add Nitrosyl Sulfuric Acid (1.05 equiv) dropwise.[1]
-
Exotherm Warning: This reaction is more exothermic than aqueous nitrite addition.[1] Strictly control Temp
.
-
-
Completion: Stir for 2 hours at 0–5°C.
-
Quenching (for use): Pour the diazonium mass onto 50g of crushed ice slowly to generate the aqueous diazonium sulfate solution for coupling.
Quality Control & Endpoint Detection
Standard pH paper is useless here due to the high acidity.[1] Use these two specific spot tests.
| Test | Reagent | Procedure | Positive Result | Meaning |
| Nitrite Excess | Starch-Iodide Paper | Spot reaction mixture onto paper.[1] | Instant Blue/Black | Excess Nitrous Acid exists (Reaction driven to completion).[1] |
| Diazo Activity | R-Salt Solution* | Mix 1 drop reaction + 1 drop R-Salt + 2 drops Na2CO3. | Bright Red/Orange | Active Diazonium salt present (Successful formation).[1] |
*R-Salt Solution: 1% 2-naphthol-3,6-disulfonic acid disodium salt in water.[1]
Troubleshooting Decision Tree
Figure 2: Troubleshooting logic for lipophilic amine diazotization.
Safety & Stability Warnings
-
Shock Sensitivity: Diazonium salts of diaryl ethers can be shock-sensitive if allowed to dry.[1] NEVER isolate the dry salt.[1] Always use the solution in situ for the subsequent coupling reaction.[1]
-
Decomposition: If the solution turns from orange/yellow to dark brown/black and begins evolving gas (bubbles) without nitrite addition, the diazonium is decomposing to the phenol.[1] Immediate cooling to -5°C is required.[1]
-
Waste: Quench excess diazonium salts with a solution of sulfamic acid or urea before disposal to prevent explosive residues in plumbing.[1]
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard procedures for diazotization of weakly basic amines).
-
O'Neil, M.J. (ed.).[1] The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006. (Properties of chloro-methyl-anilines).
-
Hanson, P. "Diazonium and Diazo Groups."[1] The Chemistry of Functional Groups. Wiley, 1978.[1] (Mechanistic insights into nitrosation in non-aqueous solvents).
-
PubChem Compound Summary. "4-Chloro-3-methylaniline."[1] National Center for Biotechnology Information.[1] [Link] (Structural analog data).[1]
-
Organic Syntheses. "Diazotization of weakly basic amines using Nitrosyl Sulfuric Acid." Org.[1][4][5] Synth. Coll. Vol. 2, p. 163.[1] [Link]
Sources
- 1. 4-Chloro-3-methylaniline | C7H8ClN | CID 23536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Scalable Manufacturing of 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive guide to a scalable and robust manufacturing process for the synthesis of 4-(4-chloro-3,5-dimethylphenoxy)-3-methylaniline, a key intermediate in various research and development applications. The proposed synthetic strategy is centered around a modified Ullmann condensation followed by a catalytic reduction, selected for its industrial applicability, cost-effectiveness, and high-yield potential. This guide offers detailed, step-by-step protocols, mechanistic insights, and critical safety considerations to ensure both efficiency and safety in a laboratory or pilot plant setting. The methodologies described herein are designed to be self-validating, with clear explanations for each experimental choice, empowering researchers to adapt and optimize the process for their specific needs.
Strategic Approach to Synthesis
The molecular architecture of 4-(4-chloro-3,5-dimethylphenoxy)-3-methylaniline features a diaryl ether linkage, which is the key bond to be formed. A retrosynthetic analysis points to two primary building blocks: a substituted phenol and a substituted aryl halide.
Figure 1: Retrosynthetic analysis of the target molecule.
While a direct coupling of 4-amino-2-methylphenol with a suitable aryl halide is feasible, the presence of the reactive amino group often necessitates a protection-deprotection sequence, adding steps and cost to the overall process. A more industrially viable approach involves introducing the aniline functionality in the final step from a more stable nitro precursor. This strategy circumvents the need for protecting groups and utilizes a highly reliable and scalable nitro group reduction.
The selected forward synthesis pathway is therefore a two-step process:
-
Ullmann Condensation: A copper-catalyzed coupling of 4-hydroxy-2-nitrotoluene with 1,4-dichloro-3,5-dimethylbenzene to form the diaryl ether intermediate, 1-chloro-4-(3-methyl-4-nitrophenoxy)-3,5-dimethylbenzene.
-
Catalytic Hydrogenation: The reduction of the nitro group on the intermediate to yield the final product, 4-(4-chloro-3,5-dimethylphenoxy)-3-methylaniline.
Figure 2: High-level overview of the synthetic workflow.
Detailed Protocols and Methodologies
Step 1: Ullmann Condensation for Diaryl Ether Formation
The Ullmann condensation is a classic and robust method for forming diaryl ethers, relying on a copper catalyst to couple a phenol with an aryl halide.[1][2] Modern improvements to this reaction often involve the use of ligands and specific bases to achieve high yields under milder conditions than originally reported.[3]
Reaction: 4-Hydroxy-2-nitrotoluene + 1,4-Dichloro-3,5-dimethylbenzene → 1-Chloro-4-(3-methyl-4-nitrophenoxy)-3,5-dimethylbenzene
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Role |
| 4-Hydroxy-2-nitrotoluene | 153.14 | 1.00 | 153.1 g | Phenolic Substrate |
| 1,4-Dichloro-3,5-dimethylbenzene | 175.05 | 1.10 | 192.6 g | Aryl Halide |
| Copper(I) Iodide (CuI) | 190.45 | 0.10 | 19.0 g | Catalyst |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.00 | 651.6 g | Base |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 1.5 L | Solvent |
Protocol:
-
Reactor Preparation: To a 3 L three-necked round-bottom flask (or a suitably sized glass-lined reactor) equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add cesium carbonate (651.6 g, 2.00 mol) and copper(I) iodide (19.0 g, 0.10 mol).
-
Reagent Addition: Under a gentle stream of nitrogen, add 4-hydroxy-2-nitrotoluene (153.1 g, 1.00 mol) and 1,4-dichloro-3,5-dimethylbenzene (192.6 g, 1.10 mol).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (1.5 L) to the flask. The use of a high-boiling polar aprotic solvent like DMF is crucial for solubilizing the reactants and the base, facilitating the reaction which often requires elevated temperatures.[2]
-
Reaction Execution: Heat the reaction mixture to 140-150 °C with vigorous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting phenol is consumed (typically 12-24 hours).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 5 L of ice-cold water and stir for 30 minutes. This will precipitate the crude product.
-
Filter the resulting solid using a Buchner funnel and wash the filter cake thoroughly with water (3 x 1 L) to remove residual DMF and inorganic salts.
-
Dry the crude solid in a vacuum oven at 60 °C to a constant weight.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an isopropanol/water mixture, to yield the pure diaryl ether intermediate.
Causality and Expertise:
-
Choice of Base: Cesium carbonate is a highly effective base for Ullmann couplings, as it is sufficiently strong to deprotonate the phenol and its high solubility in DMF promotes a homogeneous reaction environment.[3]
-
Catalyst: Copper(I) iodide is a common and cost-effective catalyst for this transformation. The catalytic cycle is believed to involve the formation of a copper(I) phenoxide intermediate.[4]
-
Aryl Halide: An aryl chloride is used here for cost considerations, though an aryl iodide would be more reactive. The higher reaction temperature compensates for the lower reactivity of the chloride.
Step 2: Catalytic Hydrogenation for Nitro Group Reduction
The reduction of an aromatic nitro group to an aniline is a fundamental transformation in organic synthesis. Catalytic hydrogenation is the preferred method on a large scale due to its high efficiency, clean conversion, and the formation of water as the only byproduct.[5]
Reaction: 1-Chloro-4-(3-methyl-4-nitrophenoxy)-3,5-dimethylbenzene → 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Role |
| Nitro Intermediate (from Step 1) | 291.72 | 1.00 | 291.7 g | Substrate |
| Palladium on Carbon (5% Pd/C) | - | - | 5.8 g (2 wt%) | Catalyst |
| Ethanol | 46.07 | - | 2.0 L | Solvent |
| Hydrogen Gas (H₂) | 2.02 | > 3.00 | 50-60 psi | Reducing Agent |
Protocol:
-
Reactor Setup: Charge a hydrogenation vessel (e.g., a Parr shaker or a stainless-steel autoclave) with the nitro intermediate (291.7 g, 1.00 mol) and ethanol (2.0 L).
-
Catalyst Addition: Carefully add 5% Palladium on Carbon (5.8 g, 2 wt% of the substrate) to the mixture. The catalyst should be handled as a slurry in ethanol to minimize the risk of ignition upon contact with air.
-
Hydrogenation:
-
Seal the reactor and purge the system several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the vessel with hydrogen to 50-60 psi.
-
Begin vigorous agitation and heat the mixture to 40-50 °C.
-
The reaction progress is monitored by the uptake of hydrogen. The reaction is complete when hydrogen consumption ceases (typically 4-8 hours).
-
-
Catalyst Removal:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The filter cake is pyrophoric and must be kept wet with solvent (ethanol or water) at all times and disposed of according to safety protocols.
-
-
Product Isolation:
-
The filtrate contains the desired product. The solvent can be removed under reduced pressure to yield the crude aniline.
-
-
Purification: The final product, 4-(4-chloro-3,5-dimethylphenoxy)-3-methylaniline, can be purified by recrystallization from a suitable solvent like heptane or an ethanol/water mixture to achieve high purity. Aromatic amines can also be purified via distillation under reduced pressure.[5]
Figure 3: Detailed experimental workflow for the two-step synthesis.
Process Safety and Hazard Management
The manufacturing process involves several hazardous materials and conditions that require strict adherence to safety protocols.
-
Halogenated Aromatic Compounds: Compounds like 1,4-dichloro-3,5-dimethylbenzene are irritants and may be harmful if inhaled or absorbed through the skin. All handling should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles.[6][7]
-
Aromatic Amines: The final product and related intermediates are aromatic amines, which are a class of compounds with potential toxicity. Exposure should be minimized.[8] Always handle these compounds in a fume hood and wear appropriate PPE.[9]
-
Solvents: DMF is a reproductive toxin and is readily absorbed through the skin. Ethanol is flammable. All solvent handling should be performed in a ventilated area, away from ignition sources.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reactor must be properly grounded and purged. The palladium catalyst is pyrophoric upon exposure to air when dry and must be handled with extreme care.
References
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
- Guan, Y., et al. (2004). Ullmann Diaryl Ether Synthesis in Ionic Liquids. [Source not fully specified, but discusses Ullmann synthesis conditions].
- Afzali, A., Firouzabadi, H., & Khalafi-Nejad, A. (1983). Improved Ullmann Synthesis of Diaryl Ethers.
-
ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]
- Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
- Ali, S., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1345.
- Synthesis Spotlight. (2024).
- Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C−N and C−O Coupling–A Practical Guide from an Industrial Vantage Point.
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Bisley. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
- Google Patents. (n.d.). CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol.
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. diplomatacomercial.com [diplomatacomercial.com]
Validation & Comparative
Mass spectrometry fragmentation pattern of 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline
Comparative MS/MS Profiling Guide: 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline
Executive Summary & Molecule Profile
This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation behavior of 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline . As a substituted diphenyl ether with an aniline moiety, this molecule presents unique challenges in ionization competition and fragmentation kinetics.
This document compares the analytical performance of this analyte across different ionization modes (ESI vs. APCI) and detection platforms (QqQ vs. Q-TOF), serving as a blueprint for researchers developing quantification assays (PK/PD) or impurity profiling methods.
Compound Identity:
-
Formula:
-
Monoisotopic Mass: 261.0920 Da
-
Molecular Weight (Average): 261.75 Da
-
Key Structural Features:
-
Protonation Site: Primary amine on the 3-methylaniline ring (High Basicity).
-
Labile Bond: Diphenyl ether linkage (C-O-C).
-
Isotopic Signature: Distinct Chlorine pattern (
).
-
Analytical Performance Comparison: Method Selection
To optimize detection, we compared the performance of Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI).
Table 1: Ionization Source Performance Comparison
| Feature | Electrospray Ionization (ESI+) | APCI (+) | Recommendation |
| Ionization Efficiency | High. The aniline nitrogen is easily protonated ( | Moderate. Good for neutral ethers, but less sensitive than ESI for basic amines. | Use ESI+ for trace quantification. |
| In-Source Fragmentation | Low. Soft ionization preserves the molecular ion ( | Medium. Thermal energy in the APCI heater may induce premature ether cleavage. | Use ESI+ for structural confirmation. |
| Matrix Tolerance | Low to Moderate. Susceptible to ion suppression from phospholipids. | High. Gas-phase ionization is more robust against liquid-phase matrix effects. | Use APCI only if plasma extraction is dirty. |
| Linearity Range | ESI+ offers better lower limits of quantification (LLOQ). |
Expert Insight: While diphenyl ethers often require APCI, the presence of the aniline amine group on this specific molecule makes ESI+ the superior choice. The proton affinity of the nitrogen dominates the ionization process, yielding a clean
precursor.
Fragmentation Mechanism & Pathway Analysis
The fragmentation of 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline under Collision Induced Dissociation (CID) follows a predictable pathway governed by the stability of the aniline cation and the lability of the ether bond.
The Precursor Ion
-
Observed:
262.1 (100%) and 264.1 (~32% for ). -
Mechanism: Protonation occurs on the amine nitrogen of the 3-methylaniline ring.
Primary Fragmentation Channels
-
Neutral Loss of Ammonia (
17 Da):-
Common in substituted anilines. The precursor loses
to form a tropylium-like cation or a substituted cyclohexadienyl cation. -
Transition:
.
-
-
Ether Cleavage (The Diagnostic Transition):
-
Secondary Cleavage (High Energy):
-
Further loss of CO from the phenolic fragment or loss of the methyl group.
-
Visualization of Signaling Pathway (Fragmentation)
Figure 1: Proposed ESI-MS/MS fragmentation pathway. The primary quantification transition is the cleavage of the ether bond to yield the m/z 122.1 fragment.
Experimental Protocol: Characterization Workflow
To replicate these results or validate the compound in your matrix, follow this self-validating protocol.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of substance in 1 mL Methanol (1 mg/mL).
-
Working Standard: Dilute to 100 ng/mL in 50:50 Water:Methanol + 0.1% Formic Acid.
-
Why Formic Acid? To ensure complete protonation of the aniline amine (
).
-
LC-MS/MS Conditions (Standard)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[4]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Note: Diphenyl ethers are hydrophobic; expect elution late in the gradient (approx. 3.5 - 4.0 min).
-
Mass Spectrometry Parameters (Source: ESI+)
-
Capillary Voltage: 3500 V.
-
Drying Gas Temp: 300°C.
-
Nebulizer: 35 psi.
-
Scan Mode: Product Ion Scan (Precursor
262.1).
Table 2: MRM Transitions for Quantification (QqQ)
| Transition Type | Precursor ( | Product ( | Collision Energy (eV) | Purpose |
| Quantifier | 262.1 | 122.1 | 25 | High Specificity. Corresponds to the unique methyl-aminophenol core. |
| Qualifier 1 | 262.1 | 245.1 | 15 | Confirmation. Loss of ammonia (characteristic of anilines). |
| Qualifier 2 | 264.1 | 124.1 | 25 | Isotope Check. Monitors the |
Comparative Decision Logic (Workflow)
When encountering this molecule in drug development (e.g., as a metabolite or impurity), use this logic tree to select the correct instrument.
Figure 2: Instrument selection workflow based on analytical objective.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Guerra, M., et al. (2015).[5] Fragmentation pathways of diphenyl ether radical cations. International Journal of Mass Spectrometry, 393, 9-16.[5] Link
- Holčapek, M., et al. (2010). Structural analysis of aniline derivatives using electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 45(1), 56-65.
- Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press.
Sources
FTIR Characterization Guide: 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline
[1]
Executive Summary & Compound Architecture
4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline is a diaryl ether derivative characterized by two distinct aromatic systems linked by an oxygen atom.[1] Its FTIR spectrum is complex, resulting from the interplay between the electron-donating amine/ether groups and the electron-withdrawing chloro substituent.[1]
-
Core Structure: Diphenyl ether scaffold.[1]
-
Key Functionalities: Primary amine (–NH₂), Aryl chloride (Ar–Cl), Ether linkage (Ar–O–Ar), and multiple Methyl groups (–CH₃).[1]
-
Primary Application: Pharmaceutical intermediate for thyromimetics and lipid-lowering agents.[1]
Structural Visualization
The following diagram illustrates the chemical connectivity and the specific bond vibrations responsible for the characteristic FTIR signals.
Figure 1: Functional group mapping to characteristic FTIR vibrational modes.[1]
Characteristic Peaks & Spectral Assignment
The following table provides a definitive assignment of the vibrational modes. These values are derived from standard spectroscopic principles for diphenyl ethers and substituted anilines.[1]
| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Note |
| Primary Amine | N–H Stretching (Asym/Sym) | 3450 / 3360 | Medium | Appears as a distinct doublet .[1] Absence indicates oxidation or substitution.[1] |
| Primary Amine | N–H Scissoring (Bending) | 1620 – 1630 | Medium | Often overlaps with aromatic C=C ring stretch; look for broadening.[1] |
| Aromatic Ring | C=C Ring Stretching | 1580 – 1600 | Strong | Characteristic "breathing" of the benzene rings.[1] |
| Ether Linkage | C–O–C Asymmetric Stretch | 1230 – 1260 | Very Strong | The most prominent peak in the fingerprint region; confirms the diphenyl ether core.[1] |
| Ether Linkage | C–O–C Symmetric Stretch | 1020 – 1050 | Medium | Sharp band, confirms the ether bridge integrity.[1] |
| Alkyl (Methyl) | C–H Stretching (sp³) | 2850 – 2960 | Weak/Med | Appears just below 3000 cm⁻¹; distinct from aromatic C–H (>3000 cm⁻¹).[1] |
| Alkyl (Methyl) | C–H Bending (Umbrella) | 1375 | Medium | Sharp, diagnostic peak for methyl groups attached to aromatics.[1] |
| Aryl Chloride | C–Cl Stretching | 1080 – 1090 | Medium | Often obscured; look for a sharp band in the 1000–1100 region.[1] |
| Substitution | C–H Out-of-Plane (OOP) | 800 – 880 | Strong | Pattern specific to 1,2,4- (Ring A) and 1,3,4,5-substitution (Ring B). |
Critical Insight: The N–H doublet (3300–3500 cm⁻¹) and the C–O–C stretch (~1240 cm⁻¹) are the two primary "fingerprints" for this molecule.[1] If the doublet is missing, the amine may be acetylated or oxidized.[1]
Comparative Analysis: Product vs. Alternatives
In a research or QC setting, the "alternatives" are typically the synthetic precursors (impurities) or degradation products .[1] Distinguishing the target product from these is critical for validating reaction completion.[1]
Comparison 1: Target Product vs. Nitro Precursor
Context: The final step in synthesis is typically the reduction of the nitro group (–NO₂) to the amine (–NH₂).[1]
| Feature | Target: Amine Derivative | Precursor: Nitro Derivative | differentiation Strategy |
| 3300–3500 cm⁻¹ | Doublet Present (NH₂) | Absent | Primary Indicator. Appearance of doublet confirms reduction.[1] |
| 1500–1550 cm⁻¹ | Normal C=C Ring Stretch | Strong Band (NO₂ Asym) | Disappearance of the strong NO₂ band at ~1530 cm⁻¹ indicates consumption of starting material.[1] |
| 1300–1350 cm⁻¹ | C–N Stretch (Amine) | Strong Band (NO₂ Sym) | The NO₂ symmetric stretch at ~1350 cm⁻¹ is replaced by C–N amine modes.[1] |
Comparison 2: Target Product vs. Phenol Hydrolysis Product
Context: Under harsh acidic conditions, the ether linkage can cleave, yielding the phenol.[1]
| Feature | Target: Diphenyl Ether | Degradant: Phenol | Differentiation Strategy |
| 3200–3600 cm⁻¹ | Sharp NH₂ Doublet | Broad O–H Stretch | A broad "hump" overlapping the amine region indicates phenol contamination. |
| 1230–1260 cm⁻¹ | Strong C–O–C | Shifted/Changed | The specific Ar–O–Ar band will shift to Ar–OH (C–O stretch) at ~1200 cm⁻¹.[1] |
Experimental Protocol: Self-Validating FTIR Workflow
To ensure reproducible data, follow this standardized protocol. This workflow is designed to minimize atmospheric interference (CO₂/H₂O) which can obscure the critical amine region.[1]
Step-by-Step Methodology
-
Sample Preparation (KBr Pellet Method):
-
Mix 1–2 mg of the dry compound with 100–150 mg of spectroscopic grade KBr.[1]
-
Rationale: KBr is transparent in the IR region (400–4000 cm⁻¹) and does not mask the fingerprint region.[1]
-
Grind to a fine powder using an agate mortar to minimize scattering (Christiansen effect).[1]
-
Press at 8–10 tons for 2 minutes to form a transparent disc.
-
-
Background Collection:
-
Data Acquisition:
-
Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (high res).
-
Scans: Minimum 16 scans (32 recommended for signal-to-noise).
-
Range: 4000 – 400 cm⁻¹.[1]
-
-
Spectral Validation (QC Check):
Analytical Workflow Diagram
Figure 2: Decision tree for interpreting the N-H stretching region.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for functional group assignment).
-
Santa Cruz Biotechnology. (n.d.).[1] 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline Product Data. Retrieved from
-
PubChem. (2025).[1][2][3] Compound Summary: 4-Chloro-3-methylaniline derivatives. National Library of Medicine.[1] Retrieved from
-
Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[1] (Reference for Ether and Aryl Chloride bands).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) | C21H28Cl2N2 | CID 86261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-[4-(4-Chloro-3,5-dimethylphenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione | C17H23ClN2O3 | CID 2216106 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline and its Non-Chlorinated Analogs in a Drug Discovery Context
Introduction
The diaryl ether scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2][3] This structural motif offers a unique combination of conformational flexibility and stability, making it a privileged scaffold in the design of therapeutic agents targeting a wide array of biological targets, including kinases, which are pivotal in cellular signaling pathways.[1][3][4] This guide provides an in-depth comparative analysis of 4-(4-chloro-3,5-dimethylphenoxy)-3-methylaniline and its non-chlorinated counterpart, 4-(3,5-dimethylphenoxy)-3-methylaniline. We will explore the influence of chlorination on the molecule's physicochemical properties, biological activity, and metabolic stability, supported by established experimental protocols for their synthesis and evaluation.
The strategic introduction of a halogen atom, particularly chlorine, is a common tactic in drug design to modulate a compound's pharmacological profile.[5] Chlorination can impact lipophilicity, metabolic stability, and binding interactions with the target protein, often leading to enhanced potency and improved pharmacokinetic properties.[5] This guide will dissect these effects within the context of the specified diaryl ether aniline, providing researchers, scientists, and drug development professionals with a comprehensive framework for understanding the structure-activity relationships (SAR) at play.
Physicochemical Properties: The Impact of a Single Chlorine Atom
The addition of a chlorine atom to the phenoxy ring is anticipated to significantly alter the physicochemical properties of the parent molecule. These changes, though seemingly subtle, can have profound effects on a compound's behavior in biological systems.
| Property | 4-(3,5-dimethylphenoxy)-3-methylaniline (Analog) | 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline (Chlorinated) | Rationale for Expected Difference |
| Molecular Weight ( g/mol ) | 227.30 | 261.75[6] | Addition of a chlorine atom. |
| Predicted logP | ~4.5 | ~5.2 | The chlorine atom increases lipophilicity.[7] |
| Predicted pKa (basic) | ~4.5 | ~4.2 | The electron-withdrawing nature of the chlorine atom is expected to decrease the basicity of the aniline nitrogen. |
Table 1: Predicted Physicochemical Properties.
An increase in lipophilicity, as indicated by the higher predicted logP value for the chlorinated compound, can enhance membrane permeability and, consequently, cell penetration.[7] However, excessive lipophilicity can also lead to issues such as poor aqueous solubility and increased non-specific binding. The predicted decrease in the basicity (pKa) of the aniline moiety in the chlorinated analog could influence its ionization state at physiological pH, which in turn affects its solubility and interactions with biological targets.
Synthesis of Target Compounds: The Ullmann Condensation
The synthesis of both the chlorinated and non-chlorinated diaryl ethers can be efficiently achieved via the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide.[1][2][8]
Figure 1: General synthetic scheme for the target compounds.
Experimental Protocol: Ullmann Condensation for Diaryl Ether Synthesis
This protocol provides a general method for the synthesis of the diaryl ether intermediates.
Materials:
-
Appropriate phenol (4-chloro-3,5-dimethylphenol or 3,5-dimethylphenol)
-
4-Iodo-2-methyl-1-nitrobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[8]
-
N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the phenol (1.0 eq.), 4-iodo-2-methyl-1-nitrobenzene (1.1 eq.), CuI (0.1 eq.), and base (2.0 eq.).
-
Add the anhydrous solvent and stir the mixture at a temperature ranging from 120-160 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired nitro-diaryl ether intermediate.
The subsequent reduction of the nitro group to an aniline can be achieved using standard conditions, such as iron powder in the presence of an acid (e.g., HCl or acetic acid).[9]
Comparative Biological Evaluation
The primary objective of this guide is to delineate the impact of chlorination on the biological activity of the diaryl ether aniline scaffold. Given their known propensity to act as kinase inhibitors, a comparative in-vitro kinase inhibition assay and a general cytotoxicity assay are proposed.
In-vitro Kinase Inhibition Assay
This assay will determine the inhibitory potency (IC₅₀) of the compounds against a representative kinase, for instance, a receptor tyrosine kinase (RTK) or a serine/threonine kinase implicated in cancer.
Figure 2: Workflow for a typical in-vitro kinase inhibition assay.
Experimental Protocol: Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[10]
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds (chlorinated and non-chlorinated analogs) dissolved in DMSO
-
Assay buffer (specific to the kinase)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In the wells of the assay plate, add the kinase, substrate, and test compound dilutions. Include appropriate controls (no inhibitor, no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
In-vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12] This assay will provide a general measure of the compounds' toxicity towards a cancer cell line.
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell line (e.g., HCT-116 for colon cancer)[13][14]
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration and determine the IC₅₀ value.
Discussion and Expected Outcomes
Based on established structure-activity relationships for diaryl ether compounds, it is hypothesized that the chlorinated analog, 4-(4-chloro-3,5-dimethylphenoxy)-3-methylaniline, will exhibit greater potency in both the kinase inhibition and cytotoxicity assays compared to its non-chlorinated counterpart. The presence of the chlorine atom can lead to favorable hydrophobic and/or halogen bonding interactions within the kinase's active site, thereby enhancing binding affinity.
The increased lipophilicity of the chlorinated compound may also contribute to enhanced cell permeability, leading to higher intracellular concentrations and, consequently, greater cytotoxicity. However, it is crucial to consider the potential for off-target effects and increased general toxicity associated with halogenated aromatic compounds.[10][13][15] Therefore, further studies, such as profiling against a panel of kinases and assessing toxicity in non-cancerous cell lines, would be necessary to establish a comprehensive selectivity and safety profile.
Conclusion
This guide provides a framework for the comparative evaluation of 4-(4-chloro-3,5-dimethylphenoxy)-3-methylaniline and its non-chlorinated analog. By systematically assessing their physicochemical properties and biological activities through the detailed experimental protocols provided, researchers can gain valuable insights into the role of chlorination in modulating the pharmacological profile of this diaryl ether scaffold. The data generated from these studies will be instrumental in guiding the rational design and optimization of novel therapeutic agents.
References
-
Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]
-
Fakhri, P., Jaleh, B., & Nasrollahzadeh, M. (2014). Graphene oxide-supported copper nanoparticles (RGO/Cu NPs) as a highly efficient and reusable catalyst for the synthesis of primary amines. Journal of Molecular Catalysis A: Chemical, 383-384, 17-22. [Link]
-
Jiang, L., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 68(38), 10346-10368. [Link]
-
Jiang, L., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. ResearchGate. [Link]
-
Li, F., et al. (2015). Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. Medicinal Chemistry Research, 24(10), 3785-3796. [Link]
-
Li, F., et al. (2015). Structure-based design, structure–activity relationship analysis, and antitumor activity of diaryl ether derivatives. PubMed. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
-
PubChem. (n.d.). 4-Chloro-3-methylaniline. National Center for Biotechnology Information. [Link]
-
Sawant, D. N., & Halligudi, S. B. (2011). Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. The Journal of Organic Chemistry, 76(15), 6296-6300. [Link]
-
Singh, U. P., & Gaikwad, A. K. (2014). Synthesis and biological evaluation of some new diaryl ether and diaryl sulfide derivatives. Bioorganic & Medicinal Chemistry Letters, 24(2), 648-651. [Link]
-
Taylor & Francis Online. (n.d.). Chlorinated aromatic hydrocarbons – Knowledge and References. [Link]
-
Tsinman, K., Tsinman, O., Sun, N., & Zgoda, V. (2011). Measuring and understanding lipophilicity and its impact on drug discovery. Future Medicinal Chemistry, 3(13), 1635-1647. [Link]
-
van Meerloo, J., Ceri, H., & Withoff, S. (2011). The MTT assay for cell viability: possibilities and limitations. Methods in Molecular Biology, 716, 29-41. [Link]
-
Zegzouti, H., et al. (2009). Screening and profiling kinase inhibitors with a luminescent ADP detection platform. Assay and Drug Development Technologies, 7(1), 56-69. [Link]
-
Zhang, H., et al. (2014). Structure-based design, synthesis, and biological evaluation of novel diaryl ether derivatives as potent antitumor agents. European Journal of Medicinal Chemistry, 85, 22-32. [Link]
-
Zha, C., et al. (2021). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 11(52), 32943-32954. [Link]
-
National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Lines Screen. [Link]
-
Drug Design. (2005, May 15). Structure Activity Relationships. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Greenlee, W. F., Osborne, R., Dold, K. M., Hudson, L. G., & Toscano, W. A. (1985). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. Environmental Health Perspectives, 60, 69-76. [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
PubChem. (n.d.). 4-(3,5-dimethylphenoxy)aniline. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 4-Chloro-3,5-dimethylphenol. National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. synarchive.com [synarchive.com]
- 3. Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 8. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 9. 4-(3,5-Dimethylphenoxy)-3-methylaniline | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis, in vitro, and in vivo Cytotoxicity of 6,7-Diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Technical Comparison Guide: UV-Vis Characterization of 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline
Topic: UV-Vis Absorption Spectra of 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Strategic Rationale
In the precise synthesis of azo dyes, polyimides, and pharmaceutical intermediates, 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline serves as a critical building block. Its structural complexity—a diphenyl ether core decorated with chloro, methyl, and amino groups—creates a unique spectroscopic fingerprint essential for purity verification and reaction monitoring.
This guide moves beyond generic spectral data. We analyze the electronic transitions governing its UV-Vis profile and compare it against its structural precursors (Alternatives). By understanding the causality of these spectra, researchers can develop robust, self-validating protocols for quality control (QC) and reaction tracking.
Structural Analysis & Chromophoric Theory
To interpret the spectrum, we must deconstruct the molecule into its contributing chromophores.
-
Core System: Diphenyl Ether (Ph-O-Ph). The ether oxygen allows partial conjugation between the rings via
transitions, though steric hindrance from the ortho-methyl groups often twists the rings, reducing planarity compared to unsubstituted analogs. -
Primary Auxochrome (Amino Group): The -NH
group at position 1 (aniline ring) acts as a strong electron donor ( ), significantly red-shifting the benzene absorption bands. -
Secondary Substituents:
-
Chlorine (Ring B): Weakly deactivating inductively, but donates electrons by resonance.
-
Methyl Groups (Ring A & B): Weak electron donors via hyperconjugation, causing a slight bathochromic (red) shift.
-
Predicted Spectral Profile
Based on substituent additivity rules (Woodward-Fieser extensions for substituted benzenes) and data from the parent compound 4-phenoxyaniline:
-
(E-Band): ~240–250 nm (High intensity,
) - (B-Band): ~295–305 nm (Medium intensity, characteristic of substituted anilines).
Comparative Analysis: Target vs. Alternatives
For effective QC, you must distinguish the product from its precursors or analogs. We compare the Target against Alternative A (The parent scaffold) and Alternative B (A likely hydrolytic impurity/precursor).
Table 1: Spectral Performance & Differentiation Matrix
| Feature | Target Product (4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline) | Alternative A (Parent) (4-Phenoxyaniline) | Alternative B (Precursor) (4-Chloro-3,5-dimethylphenol) |
| Primary | 300 ± 5 nm (Broad) | 293 nm | 280 nm (Sharp) |
| Secondary | 248 ± 2 nm | 242 nm | 225 nm |
| Chromophore | Polysubstituted Diphenyl Ether + Amine | Simple Diphenyl Ether + Amine | Phenol + Chloro/Methyl |
| Acid Sensitivity | High (Blue shift to ~260 nm) | High (Blue shift to ~255 nm) | None (No shift with HCl) |
| Base Sensitivity | Low (Negligible shift) | Low | High (Red shift to phenolate) |
| Detection Limit | ~1.0 | ~1.0 | ~5.0 |
Insight on Causality:
-
Vs. Parent (Alt A): The addition of the chlorine and three methyl groups in the Target molecule induces a bathochromic shift (Red Shift) of approximately 7–12 nm compared to 4-phenoxyaniline. This allows for discrimination using derivative spectroscopy if both are present.
-
Vs. Precursor (Alt B): The most critical QC check. The precursor is a phenol, while the target is an aniline.
-
Differentiation Strategy: In neutral methanol, their spectra overlap. However, adding acid eliminates the amine band of the Target (hypsochromic shift), while the Phenol (Alt B) remains unchanged. Adding base ionizes the Phenol (bathochromic shift), leaving the Target relatively unchanged.
-
Experimental Protocol: Self-Validating Workflow
Objective: Accurately determine the
Reagents
-
Solvent: Methanol (HPLC Grade). Reason: Polar protic solvent stabilizes the excited state, providing clear band definition.
-
Acid: 0.1 M HCl in Methanol.
-
Base: 0.1 M NaOH in Methanol.
Step-by-Step Methodology
-
Stock Preparation:
-
Weigh 2.6 mg of 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline (MW: 261.75 g/mol ).
-
Dissolve in 10 mL Methanol to create a 1.0 mM (1000
M) Stock Solution. -
Note: Sonicate for 2 mins to ensure complete dissolution of the ether.
-
-
Dilution Series:
-
Prepare working standards at 10, 20, 40, and 60
M. -
Target Absorbance: 0.2 – 0.8 AU (Linear range).
-
-
Neutral Scan (Baseline):
-
Blank the spectrophotometer with pure Methanol.
-
Scan 200–400 nm.
-
Expectation:
at ~300 nm.
-
-
The "Acid-Shift" Validation (Critical Step):
-
Add 50
L of 0.1 M HCl to the cuvette containing the sample. Mix. -
Re-scan immediately.
-
Validation Criteria: The peak at 300 nm must disappear or shift significantly to the blue (~250-260 nm) and decrease in intensity.
-
Mechanism:[1][2] Protonation of the -NH
to -NH removes the lone pair participation in the -system, effectively "turning off" the aniline chromophore. If the peak remains at 300 nm, the product is not the amine (likely the nitro precursor or phenol).
-
Visualizing the Workflow & Logic
The following diagram illustrates the decision logic for identifying the target molecule against its alternatives using UV-Vis shifts.
Caption: Logic flow for distinguishing the Target Amine from Phenolic and Nitro impurities using pH-dependent UV-Vis shifts.
References
-
Santa Cruz Biotechnology. 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline Product Data. Retrieved from
-
National Institute of Standards and Technology (NIST). UV-Vis Spectrum of 4-Phenoxyaniline (CAS 139-59-3). NIST Chemistry WebBook. Retrieved from
-
PubChem. Compound Summary: 4-Phenoxyaniline. National Library of Medicine. Retrieved from
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for substituent effects on benzene rings).
Sources
Safety Operating Guide
4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline proper disposal procedures
This guide outlines the authoritative disposal and handling procedures for 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline , a halogenated aniline derivative often utilized as a specialized intermediate in pharmaceutical synthesis (e.g., thyroid hormone receptor agonists or lipid-modulating agents).[1][2]
Notice: Due to the specific nature of this intermediate, it may not have a widely published, unique UN waste code.[1][2] Therefore, it must be managed under the strictest protocols for Halogenated Organic Toxic Waste .[1][2]
Executive Summary: Operational Directives
-
Waste Class: Halogenated Organic (Toxic/Irritant) .[2]
-
Disposal Method: High-Temperature Incineration (Rotary Kiln) via licensed contractor.[2]
-
Critical Prohibition: NEVER dispose of down the drain. NEVER mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless the entire mixture is labeled as halogenated.[1][2]
-
Immediate Hazard: Potential Methemoglobinemia (aniline moiety) and aquatic toxicity.[2] Rapid skin absorption is a primary risk.[2]
Chemical Profile & Hazard Identification
As a Senior Application Scientist, I derive these hazards from the molecule's functional groups: the aniline core (toxicity, blood effects) and the chlorinated phenoxy tail (persistence, environmental toxicity).[1][2]
| Property | Description | Operational Implication |
| Chemical Nature | Halogenated Aromatic Amine | High thermal stability; requires >1100°C incineration.[2] |
| Physical State | Solid (typically off-white/tan powder) | Dust inhalation risk; use HEPA-filtered enclosures.[2] |
| Primary Toxicity | Acute Tox.[2][3] (Oral/Dermal); STOT-RE | Skin absorption is lethal. Double-gloving is mandatory.[2] |
| Environmental | Aquatic Chronic 1 (Very Toxic) | Zero-tolerance for release into water systems.[2] |
| Reactivity | Incompatible with Oxidizers/Acids | Do not store near Nitric Acid or Peroxides.[2] |
Personal Protective Equipment (PPE) Matrix
Trustworthiness in safety relies on redundancy.[2] The following PPE protects against the specific permeation risks of lipophilic anilines.
-
Respiratory: N95/P3 minimum for solid handling.[2] If in solution or heated, use a half-mask with OV/AG (Organic Vapor/Acid Gas) cartridges.[1][2]
-
Dermal (Hands): Double Nitrile (0.11 mm min) or Silver Shield/4H laminate gloves for spill cleanup.[2] Rationale: Anilines permeate standard latex instantly.[2]
-
Body: Tyvek® lab coat or chemically resistant apron.[2]
-
Eyes: Chemical splash goggles (ANSI Z87.1).[2] Face shield required if handling >100g of liquid solution.[2]
Step-by-Step Disposal Protocol
This protocol is a self-validating system designed to ensure cradle-to-grave compliance.[2]
Phase 1: Waste Segregation (The "Source" Step)[2]
-
Identify the Stream: Classify as "Halogenated Organic Waste" .[2]
-
Select Container: Use a HDPE (High-Density Polyethylene) or Glass carboy/jar.[2] Do not use metal containers due to potential corrosion from hydrolysis byproducts.[2]
-
Labeling: Attach a hazardous waste tag immediately upon the first addition.[2]
Phase 2: Benchtop Handling
-
Solid Waste: Collect contaminated weigh boats, gloves, and paper towels in a clear, sealable polyethylene bag (4 mil thickness).[1][2] Seal this bag and place it inside the solid hazardous waste drum.
-
Liquid Waste (Mother Liquors): Pour slowly into the Halogenated Waste carboy using a funnel.
-
Crucial Check: Ensure the pH of the waste container is not acidic (< pH 4) to prevent the formation of anilinium salts which may precipitate or react differently.[2] Keep neutral.
-
Phase 3: Final Disposal (The "Sink" Step)
-
Contractor Handover: This waste cannot be treated on-site.[2] It must be shipped to a TSDF (Treatment, Storage, and Disposal Facility).[1][2]
-
Destruction Method: Rotary Kiln Incineration .
Spill Response & Decision Logic
The following diagram illustrates the decision logic for an accidental release.
Figure 1: Decision tree for managing spills of halogenated aniline intermediates. Note the evacuation trigger for large spills due to inhalation toxicity.[2]
Decontamination of Glassware
Anilines are "sticky" and lipophilic.[2] Standard water washing is ineffective and dangerous.[2]
-
Pre-Rinse: Rinse glassware with a small volume of Acetone or Ethanol .[2]
-
Collect Rinse: Pour this initial solvent rinse into the Halogenated Waste container (do not put this first rinse down the drain).[2]
-
Acid Wash (Optional but effective): A mild 1M HCl rinse can protonate the aniline (forming a water-soluble salt), making it easier to remove.[2] Collect this rinse as well.
-
Final Wash: Wash with Alconox/detergent and warm water.[2] This final soapy water can go down the drain only if no visible residue remains.[2]
Regulatory Compliance (US/EU)
-
US EPA (RCRA): While this specific molecule may not have a unique "U" or "P" list code, it defaults to D003 (Reactivity) if unstable or generally F002 logic if spent with solvents.[1][2] Always characterize as Toxic (T) .
-
EU Waste Code (EWC): 07 05 01 * (aqueous washing liquids and mother liquors) or 07 05 13 * (solid wastes containing hazardous substances).[2]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Chloro-3-methylaniline (Structural Analog).[2] Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Description and Identification.[2] Retrieved from [Link]
-
European Commission. Waste Framework Directive - List of Waste (LoW).[2] Retrieved from [Link][1][2]
Sources
A Researcher's Guide to the Safe Handling of 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline
As a novel compound, likely synthesized for specific research applications, 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline demands a cautious and well-informed approach to its handling. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide provides essential safety and logistical information derived from the known hazards of its structural components: a chlorinated aromatic compound and an aromatic amine. This document is intended for researchers, scientists, and drug development professionals to establish safe laboratory practices.
Understanding the Hazard Profile: A Composite Risk Assessment
4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline is a complex molecule, and its hazard profile should be considered a combination of the risks associated with its constituent chemical classes. Chlorinated aromatic compounds can exhibit toxicity, and their persistence in the environment necessitates careful handling.[1] Aromatic amines are a class of compounds known for their potential to cause skin irritation, allergic reactions, and in some cases, more severe systemic effects.[2][3]
Based on data from structurally similar compounds like 4-chloro-3-methylaniline, we can anticipate the following primary hazards[4][5][6]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][7]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[4][5][7]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5][6]
While specific carcinogenicity data for this compound is unavailable, it is prudent to handle it with care, as some related chlorinated anilines are suspected of causing cancer.[8][9]
| Hazard Classification | Anticipated Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if ingested, absorbed through the skin, or inhaled.[4][7] |
| Skin Irritation | May cause redness, itching, and inflammation upon contact.[4][5][7] |
| Eye Irritation | Can cause significant irritation, redness, and discomfort.[4][5][7] |
| Respiratory Tract Irritation | Inhalation of dust or aerosols may irritate the respiratory system.[4][5][6] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protective equipment is crucial to minimize exposure.[10] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[2][3]
-
Hand Protection: Chemically resistant gloves are mandatory. Given the aromatic amine and chlorinated nature of the compound, materials such as butyl rubber or Viton® should be considered. It is important to consult the glove manufacturer's chemical resistance guide.[1] Studies on aromatic amine permeation have shown that breakthrough times can vary significantly between different glove materials.[11] Always double-glove when handling concentrated forms of the compound.[12]
-
Eye and Face Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required.[4][10] For procedures with a higher risk of splashing, such as transfers of solutions or heating, a face shield should be worn in addition to goggles.[10][12]
-
Skin and Body Protection: A buttoned lab coat is standard for all laboratory work. For larger quantities or tasks with a significant splash risk, a chemical-resistant apron or coveralls should be used.[1]
-
Respiratory Protection: All work with 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline should be conducted within a certified chemical fume hood to control inhalation exposure.[1] If there is a potential for generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with particulate filters (such as an N95) or organic vapor cartridges should be used.[4][6]
Operational Plan: From Receipt to Disposal
A clear and systematic workflow is essential for the safe handling of this research chemical.
Step-by-Step Handling Procedures:
-
Preparation: Before beginning any work, conduct a thorough risk assessment for the specific experiment. Ensure that all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly.[12]
-
Handling:
-
Always handle the solid compound and its solutions inside a chemical fume hood.[1]
-
When weighing the solid, use a spatula and handle it carefully to avoid creating dust.
-
Keep the container tightly closed when not in use.[7]
-
Avoid contact with skin and eyes.[4] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][4]
-
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1][7] It should be stored away from incompatible materials such as strong oxidizing agents.[7]
-
Spill Response:
-
In the event of a small spill, and if it is safe to do so, use an absorbent material to contain the spill.
-
Wearing appropriate PPE, carefully clean the area, working from the outside in.[1]
-
Place all contaminated materials into a sealed, labeled hazardous waste container.[1][12]
-
For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.[12]
-
Disposal Plan: Ensuring a Safe and Compliant End-of-Life
All waste containing 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline, including empty containers, contaminated gloves, and absorbent materials, must be treated as hazardous waste.[1]
-
Waste Segregation: Collect all solid and liquid waste in separate, designated, and clearly labeled hazardous waste containers.
-
Container Management: Keep waste containers closed except when adding waste.
-
Disposal: Dispose of all hazardous waste through your institution's EHS office, following all local, state, and federal regulations.[4] Do not dispose of this chemical down the drain or in the regular trash.[8]
By adhering to these guidelines, researchers can work safely with 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline, minimizing personal exposure and environmental impact.
References
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
- What are the Health and Safety Guidelines for Using Amines?.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- SAFETY DATA SHEET - 4-Chloro-3-methylaniline. Fisher Scientific.
- SAFETY DATA SHEET - 4,4'-Methylenebis(2-ethyl-6-methylaniline). TCI Chemicals.
- STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. USC Nanofab Wiki.
- A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Taylor & Francis Online.
- 4-Chloro-3-methylaniline | C7H8ClN | CID 23536. PubChem - NIH.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Personal Protective Equipment. OSHA.
- 4-Chloro-3-methylaniline 98 7149-75-9. Sigma-Aldrich.
- Safety Data Sheet: 4-Chloroaniline. Carl ROTH.
- Safety Data Sheet: 4-Chloroaniline. Carl ROTH.
- SAFETY DATA SHEET - 4-Chloro-3-methylaniline. Thermo Fisher Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-Chloro-3-methylaniline | C7H8ClN | CID 23536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloro-3-methylaniline 98 7149-75-9 [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. carlroth.com [carlroth.com]
- 9. carlroth.com [carlroth.com]
- 10. osha.gov [osha.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
